DIBAC-GGFG-NH2CH2-Dxd
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C61H58FN9O12 |
|---|---|
分子量 |
1128.2 g/mol |
IUPAC 名称 |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-4-oxobutanamide |
InChI |
InChI=1S/C61H58FN9O12/c1-3-61(81)42-24-48-57-40(30-71(48)59(79)41(42)31-83-60(61)80)56-44(20-19-39-34(2)43(62)25-45(69-57)55(39)56)67-53(76)32-82-33-66-51(74)27-65-58(78)46(23-35-11-5-4-6-12-35)68-52(75)28-64-50(73)26-63-49(72)21-22-54(77)70-29-38-15-8-7-13-36(38)17-18-37-14-9-10-16-47(37)70/h4-16,24-25,44,46,81H,3,19-23,26-33H2,1-2H3,(H,63,72)(H,64,73)(H,65,78)(H,66,74)(H,67,76)(H,68,75)/t44-,46-,61-/m0/s1 |
InChI 键 |
HXQAFVZJVFQLRZ-WEARVGGQSA-N |
手性 SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCC(=O)N8CC9=CC=CC=C9C#CC1=CC=CC=C18)O |
规范 SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCC(=O)N8CC9=CC=CC=C9C#CC1=CC=CC=C18)O |
产品来源 |
United States |
Foundational & Exploratory
What is the mechanism of action of DIBAC-GGFG-NH2CH2-Dxd?
An In-depth Technical Guide on the Mechanism of Action of DIBAC-GGFG-NH2CH2-Dxd
Introduction
The molecule this compound represents a sophisticated linker-payload system designed for targeted drug delivery, primarily in the context of Antibody-Drug Conjugates (ADCs). This guide provides a detailed examination of its mechanism of action, from the function of its individual components to the ultimate cytotoxic effect on target cells. The content is intended for researchers, scientists, and professionals involved in drug development and oncology.
The system is composed of four key parts:
-
DIBAC (Dibenzocyclooctyne): A cyclooctyne (B158145) used for copper-free click chemistry, enabling covalent attachment to a targeting moiety.
-
GGFG (Gly-Gly-Phe-Gly): A tetrapeptide linker designed for enzymatic cleavage within the target cell.
-
-NH2CH2- (Aminomethyl): A component of a self-immolative spacer that facilitates the release of the payload after linker cleavage.
-
Dxd (Deruxtecan): A potent topoisomerase I inhibitor, which serves as the cytotoxic payload.
Proposed Mechanism of Action
The overarching mechanism of action for an ADC utilizing the this compound system is a multi-step process that ensures the targeted delivery and conditional activation of the cytotoxic payload.
-
Conjugation: The DIBAC group allows for the efficient and stable conjugation of the linker-payload system to an azide-modified antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This forms the final ADC.
-
Circulation and Targeting: The resulting ADC circulates in the bloodstream. The antibody component specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the entire ADC-antigen complex is internalized into the cell, typically through the process of endocytosis.
-
Lysosomal Trafficking and Cleavage: The endosome containing the ADC traffics through the cell and fuses with a lysosome. The acidic environment and high concentration of proteases, such as Cathepsin B, within the lysosome lead to the specific cleavage of the GGFG peptide linker.
-
Payload Release: Cleavage of the GGFG linker initiates the breakdown of the self-immolative spacer, which promptly releases the active Dxd payload from the linker system into the lysosome.
-
Cytosolic and Nuclear Action: The released Dxd, being membrane permeable, translocates from the lysosome into the cytoplasm and subsequently enters the nucleus. Its membrane permeability also allows it to diffuse out of the target cell and affect nearby tumor cells that may not express the target antigen, a phenomenon known as the bystander effect.
-
Induction of Apoptosis: In the nucleus, Dxd intercalates with DNA and inhibits the enzyme topoisomerase I. This inhibition prevents the re-ligation of single-strand DNA breaks that occur during DNA replication, leading to the accumulation of DNA double-strand breaks. This extensive DNA damage activates the DNA Damage Response (DDR) pathways, causing cell cycle arrest and ultimately triggering programmed cell death (apoptosis).
Signaling and Action Pathway
The following diagram illustrates the sequential mechanism of action, from ADC internalization to the induction of apoptosis.
An In-depth Technical Guide to DIBAC-GGFG-NH2CH2-Dxd: A Key Component in Advanced Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the DIBAC-GGFG-NH2CH2-Dxd linker-payload, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This document details its chemical structure, core properties, and mechanism of action. Furthermore, it furnishes detailed experimental protocols for its application in ADC synthesis and characterization, including conjugation and enzymatic cleavage assays. Visual diagrams are provided to illustrate key workflows and the cytotoxic payload's signaling pathway, offering a complete resource for researchers in oncology and targeted therapeutics.
Introduction: The Role in Antibody-Drug Conjugates
This compound is a pre-assembled chemical entity comprising a conjugation handle (DIBAC), a cleavable linker (GGFG), and a cytotoxic payload (Dxd). It is designed for the streamlined development of ADCs, which are targeted therapies that deliver highly potent drugs directly to cancer cells, minimizing systemic toxicity[1][2].
The molecule's architecture is modular:
-
DIBAC (Dibenzocyclooctyne) : A cyclooctyne (B158145) moiety that enables covalent attachment to an azide-modified antibody via copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This method offers high efficiency and biocompatibility[3][4].
-
GGFG (Gly-Gly-Phe-Gly) : A tetrapeptide sequence designed as an enzyme-sensitive linker. It remains stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment[2][5][6].
-
Dxd (Deruxtecan) : The cytotoxic payload. Dxd is a highly potent derivative of exatecan, a topoisomerase I inhibitor[1][3][7]. Upon release, it induces catastrophic DNA damage, leading to apoptotic cell death[8][9][10].
This combination of a precise conjugation method, a tumor-selective cleavage mechanism, and a potent payload makes this compound a valuable tool for building advanced and effective ADCs[4].
Structure and Chemical Properties
The compound is a complex organic molecule designed for bioconjugation. Its key identifiers and properties are summarized below.
Chemical Structure: The structure consists of the DIBAC group linked to the N-terminus of the GGFG peptide, which is in turn connected via an amino-methyl spacer to the deruxtecan (B607063) (Dxd) payload.
Data Presentation: Quantitative and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 2758875-01-1 | [3][4] |
| Chemical Formula | C₆₁H₅₈FN₉O₁₂ | [4] |
| Molecular Weight | 1128.16 g/mol | [4] |
| Appearance | Solid | [11] |
| Purity | ≥99% (as specified by commercial suppliers) | [4] |
| Solubility | Soluble in DMSO | [12] |
| Storage Conditions | -20°C or -80°C, stored under nitrogen | [3][11] |
| Conjugation Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | [3][4] |
| Cleavage Mechanism | Enzymatic (primarily by Cathepsins B and L) | [2][6][13] |
| Payload Class | Topoisomerase I Inhibitor | [1][4][8] |
Mechanism of Action: From ADC to Apoptosis
The therapeutic effect of an ADC constructed with this compound follows a multi-step process, beginning with systemic administration and culminating in target cell death.
-
Targeting & Binding : The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen (e.g., HER2) on the surface of a tumor cell[9][10].
-
Internalization : Upon binding, the entire ADC-antigen complex is internalized by the cell, typically via endocytosis[9][10].
-
Lysosomal Trafficking : The complex is trafficked to the lysosome, an acidic organelle rich in degradative enzymes[8][9].
-
Linker Cleavage : Inside the lysosome, proteases such as Cathepsin B and L recognize and cleave the GGFG peptide linker[2][5]. This cleavage is designed to be selective to the intracellular environment of tumor cells, where these enzymes are often overexpressed[6].
-
Payload Release & Action : The cleavage liberates the Dxd payload. Due to its membrane permeability, Dxd can then diffuse from the lysosome into the cytoplasm and subsequently the nucleus[7][8][10]. In the nucleus, Dxd inhibits the Topoisomerase I enzyme, leading to DNA single- and double-strand breaks, cell cycle arrest, and ultimately, apoptosis[8][9][14].
-
Bystander Effect : A key feature of Dxd is its ability to permeate cell membranes. This allows released Dxd to exit the target cancer cell and kill neighboring tumor cells, even if they do not express the target antigen. This "bystander antitumor effect" is crucial for treating heterogeneous tumors[7][10].
Experimental Protocols
This section provides detailed methodologies for the key experiments involving this compound: conjugation to an antibody and subsequent validation of linker cleavage.
This protocol describes the conjugation of the DIBAC-containing linker-payload to an azide-functionalized antibody.
Materials:
-
Azide-modified monoclonal antibody (mAb-N₃) in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous, amine-free Dimethyl sulfoxide (B87167) (DMSO).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Amicon Ultra centrifugal filter units (or similar) for buffer exchange and purification.
-
UV-Vis Spectrophotometer.
Methodology:
-
Antibody Preparation: a. Ensure the starting antibody is purified and free of carrier proteins (like BSA) and amine-containing buffers (like Tris)[15]. b. If necessary, perform a buffer exchange into PBS using a centrifugal filter unit appropriate for the antibody's molecular weight (e.g., 50 kDa MWCO)[15][16]. c. Adjust the final concentration of the azide-modified antibody to 5-10 mg/mL. Determine the precise concentration using a Nanodrop or UV-Vis spectrophotometer at 280 nm.
-
Linker-Payload Preparation: a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO. Vortex briefly to ensure complete dissolution. This solution should be prepared fresh immediately before use.
-
Conjugation Reaction: a. In a microcentrifuge tube, add the calculated volume of the antibody solution. b. Add the this compound stock solution to the antibody. A molar excess of 5 to 10-fold of the linker-payload over the antibody is a common starting point for optimization. c. Mix gently by pipetting. Do not vortex, as this can denature the antibody. d. Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, protected from light.
-
Purification of the ADC: a. After incubation, purify the ADC from the unreacted linker-payload and DMSO. b. Use a centrifugal filter unit. Add PBS to the reaction mixture to dilute the DMSO, then centrifuge according to the manufacturer's instructions. c. Discard the flow-through. Repeat the washing step with PBS at least 3-4 times to ensure complete removal of small molecules. d. After the final wash, recover the purified ADC in the desired volume of PBS.
-
Characterization: a. Determine the final concentration of the ADC using UV-Vis spectrophotometry. b. Calculate the Drug-to-Antibody Ratio (DAR) using methods such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry[17].
This protocol uses a fluorometric assay to confirm the enzymatic cleavage of the GGFG linker within the ADC. For this assay, a custom-synthesized fluorogenic substrate (e.g., DIBAC-GGFG-AMC) would be ideal, but the principle can be demonstrated on the ADC itself followed by HPLC analysis of the released payload. The following is a generalized fluorometric protocol.
Materials:
-
Fluorogenic peptide substrate (e.g., Z-GGFG-AMC).
-
Recombinant human Cathepsin B enzyme.
-
Activation Buffer: Sodium acetate (B1210297) buffer (100 mM), pH 5.5, containing DTT (5 mM) and EDTA (2 mM).
-
Assay Buffer: Same as Activation Buffer.
-
Cathepsin B Inhibitor (e.g., CA-074) for negative controls.
-
96-well black microplate.
-
Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm for AMC).
Methodology:
-
Enzyme Activation: a. Prepare a working solution of Cathepsin B in Activation Buffer. b. Incubate the enzyme solution for 15 minutes at 37°C to activate it.
-
Plate Setup: a. Test Wells: Add 50 µL of Assay Buffer and the ADC or peptide substrate to each well. b. Negative Control Wells: Pre-incubate the activated Cathepsin B with a specific inhibitor for 15 minutes. Add 50 µL of this mixture to the control wells along with the substrate. c. Blank Wells: Add 50 µL of Assay Buffer and 50 µL of the substrate solution (no enzyme).
-
Initiating the Reaction: a. To the Test wells, add 50 µL of the activated Cathepsin B solution to start the reaction. b. The final volume in all wells should be 100 µL.
-
Incubation and Measurement: a. Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. b. Measure the fluorescence intensity every 1-2 minutes for a period of 60-120 minutes (kinetic assay) or take a single endpoint reading after a fixed time (e.g., 60 minutes)[18].
-
Data Analysis: a. Subtract the fluorescence values of the blank wells from all other wells. b. Plot the fluorescence intensity versus time. The rate of cleavage is proportional to the slope of the linear portion of this curve. c. Compare the signal from the test wells to the negative control to confirm that the cleavage is enzyme-specific[18].
Mandatory Visualizations
Caption: Workflow from ADC synthesis via SPAAC to intracellular payload release.
Caption: Mechanism of Dxd-induced apoptosis via Topoisomerase I inhibition.
References
- 1. adcreview.com [adcreview.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Trastuzumab Deruxtecan - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. CODEX® Multiplexed Imaging | Antibody Conjugation and Validation [protocols.io]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. benchchem.com [benchchem.com]
The Role of DIBAC in Copper-Free Click Chemistry for Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics has significantly advanced with the advent of bioorthogonal chemistry. Among these techniques, the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful tool for conjugating potent cytotoxic drugs to monoclonal antibodies. This guide provides an in-depth technical overview of the pivotal role of dibenzoazacyclooctyne (DIBAC), also known as DBCO, in this process. DIBAC's high ring strain and reactivity enable rapid and specific conjugation to azide-modified antibodies under physiological conditions, obviating the need for cytotoxic copper catalysts. This guide details the chemical principles, experimental protocols, and comparative quantitative data, offering a comprehensive resource for researchers in the field of ADC development.
Introduction to Copper-Free Click Chemistry in ADC Development
The "click chemistry" concept, introduced by K. Barry Sharpless, emphasizes reactions that are modular, high-yielding, and generate only inoffensive byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) was the first prominent example. However, the inherent cytotoxicity of copper catalysts poses significant challenges for the synthesis of biologics like ADCs, where residual copper can compromise the product's safety and stability.[1]
Strain-promoted azide-alkyne cycloaddition (SPAAC) overcomes this limitation by utilizing cyclooctynes, which possess significant ring strain. This strain lowers the activation energy of the cycloaddition reaction with azides, allowing it to proceed efficiently without a metal catalyst.[2] This bioorthogonal reaction is highly specific and can be performed in aqueous buffers at physiological pH and temperature, making it ideal for conjugating sensitive biomolecules like antibodies.[3]
DIBAC: A Key Reagent in Strain-Promoted Azide-Alkyne Cycloaddition
DIBAC (dibenzoazacyclooctyne), also referred to as DBCO (dibenzocyclooctyne) or ADIBO (azadibenzocyclooctyne), is a third-generation cyclooctyne (B158145) that has gained widespread use in bioorthogonal chemistry.[3] Its structure, featuring two fused benzene (B151609) rings, imparts significant ring strain, leading to high reactivity with azides.[1] The inclusion of a nitrogen atom in the eight-membered ring also enhances its hydrophilicity compared to earlier cyclooctynes.[1]
The reaction between a DIBAC-functionalized molecule and an azide-modified antibody proceeds via a [3+2] cycloaddition to form a stable triazole linkage, covalently attaching the drug-linker construct to the antibody.
Quantitative Comparison of Cyclooctynes
The choice of cyclooctyne is critical for efficient ADC synthesis. The reactivity, stability, and hydrophilicity of the cyclooctyne directly impact the conjugation efficiency and the properties of the final ADC. DIBAC offers a favorable balance of these characteristics, exhibiting significantly faster reaction kinetics compared to earlier cyclooctynes like DIBO and BCN.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| Dibenzocyclooctynol | DIBO | ~0.057 | [1] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.14 - 1.23 | [1][4] |
| Dibenzoazacyclooctyne | DIBAC/DBCO | ~0.30 - 0.9 | [1] |
| Biarylazacyclooctynone | BARAC | ~0.96 | [5] |
Note: Rate constants can vary depending on the specific azide, solvent, and temperature.[6]
Experimental Protocols
Preparation of Azide-Modified Antibody
Site-specific incorporation of an azide group into the antibody is crucial for generating homogeneous ADCs with a defined drug-to-antibody ratio (DAR). This can be achieved through various methods, including:
-
Enzymatic Modification: Using enzymes like transglutaminase to incorporate an azide-containing amine.[7]
-
Unnatural Amino Acid Incorporation: Engineering the antibody to incorporate an azide-bearing unnatural amino acid like p-azidomethyl-L-phenylalanine (pAMF).
-
Glycan Remodeling: Enzymatically modifying the antibody's N-glycans with an azide-containing sugar.[7]
DIBAC-Drug Linker Conjugation to Azide-Modified Antibody
This protocol describes a general procedure for conjugating a DIBAC-functionalized drug-linker to an azide-modified antibody.
Materials:
-
Azide-conjugated antibody
-
DIBAC-conjugated drug-linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Protein concentrator (e.g., 50 kDa MWCO)
Procedure:
-
Antibody Preparation:
-
Perform a buffer exchange of the purified azide-conjugated antibody into PBS (pH 7.4) using a desalting column.
-
Adjust the antibody concentration to approximately 10 mg/mL.
-
-
Drug-Linker Preparation:
-
Prepare a stock solution of the DIBAC-conjugated drug-linker in DMSO (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
To the azide-conjugated antibody solution, add the DIBAC-drug linker stock solution to achieve a final molar excess of 2-4 fold of the drug-linker over the antibody. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at 4°C for 12-18 hours or at room temperature for 2-4 hours with gentle mixing.[8][9] Reaction times may need optimization depending on the specific reactants.
-
-
Purification of the ADC:
-
Remove excess, unreacted DIBAC-drug linker by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).[1]
-
Concentrate the resulting ADC solution using a protein concentrator.
-
For more stringent purification and to separate different DAR species, Hydrophobic Interaction Chromatography (HIC) can be employed.[10]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity of Biarylazacyclooctynones in Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
GGFG Peptide Linker Cleavage in the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker has emerged as a critical component in the design of modern antibody-drug conjugates (ADCs), most notably in the clinically successful ADC, trastuzumab deruxtecan (B607063) (Enhertu®). This linker's design allows for high stability in systemic circulation while enabling selective cleavage and payload release within the tumor microenvironment (TME). This technical guide provides an in-depth exploration of the GGFG linker's cleavage mechanism, focusing on the enzymatic activity within the TME, and offers insights into the experimental methodologies used to characterize this process.
Introduction to GGFG Peptide Linkers in ADCs
Enzyme-cleavable peptide linkers are a cornerstone of ADC technology, designed to be stable in the bloodstream and selectively processed by enzymes that are overexpressed in tumor tissues or within cancer cells. The GGFG linker is a prime example of such a system, offering a balance of stability and conditional payload release. Its application in ADCs like trastuzumab deruxtecan has demonstrated significant clinical benefits. The GGFG linker connects the monoclonal antibody to a potent cytotoxic payload, ensuring targeted delivery and minimizing off-target toxicity.[1]
The Tumor Microenvironment and Proteolytic Activity
The TME is characterized by a complex interplay of cellular and non-cellular components, creating a unique biochemical landscape distinct from healthy tissues. A hallmark of the TME is the dysregulated activity of various proteases, which contributes to tumor progression, invasion, and metastasis. Among these, lysosomal cysteine proteases, particularly cathepsins, are frequently overexpressed and active in the TME and within cancer cells. This enzymatic activity provides a specific trigger for the cleavage of peptide linkers in ADCs.
The GGFG Cleavage Mechanism: A Two-Step Process
The cleavage of the GGFG linker is a critical step in the mechanism of action of ADCs that utilize this technology. The process is primarily mediated by lysosomal proteases, with a notable preference for certain enzymes.
Key Enzymes Involved: Cathepsin L and Cathepsin B
Research has identified Cathepsin L and Cathepsin B as the primary enzymes responsible for GGFG linker cleavage. Both are lysosomal cysteine proteases that are often upregulated in various cancers.[1] However, studies have indicated a significant difference in their efficiency in processing the GGFG sequence.
-
Cathepsin L: Evidence suggests that Cathepsin L is the more dominant and efficient enzyme in cleaving the GGFG linker.[2][3] Some in vitro studies have shown that Cathepsin L can lead to the nearly complete release of the payload from a GGFG-linked ADC within 72 hours.[2]
-
Cathepsin B: While also capable of recognizing and cleaving the GGFG sequence, Cathepsin B exhibits significantly lower activity compared to Cathepsin L in this context.[2]
Sites of Cleavage and Payload Release
The enzymatic cleavage of the GGFG linker can result in the release of the cytotoxic payload in one of two forms:
-
Direct Release: The enzyme cleaves the peptide bond immediately preceding the payload or a self-immolative spacer, leading to the direct release of the active drug.
-
Intermediate Release: Cleavage can also occur within the peptide sequence, resulting in the release of the payload still attached to a portion of the linker (e.g., Gly-Payload). This intermediate may then undergo further processing to release the active payload.
One study reported that the cleavage of a GGFG-DX-8951f substrate by both Cathepsin B and Cathepsin L resulted in two distinct products: an intermediate, Gly-DX-8951f, and the free drug, DX-8951f.[3]
Quantitative Analysis of GGFG Linker Cleavage and Stability
The following tables summarize the available quantitative and qualitative data on GGFG linker cleavage and stability. It is important to note that specific kinetic parameters like kcat and Km are often proprietary and not extensively reported in public literature.
Table 1: GGFG Linker Cleavage Efficiency by Cathepsins
| Enzyme | Relative Cleavage Efficiency | Payload Release Profile | Source |
| Cathepsin L | High | Nearly complete release of DXd within 72 hours in vitro. | [2][3] |
| Cathepsin B | Minimal/Low | Significantly less efficient than Cathepsin L. | [2] |
Table 2: Plasma Stability of GGFG-Containing ADCs
| ADC Platform | Species | Payload Release | Incubation Time | Source |
| GGFG ADC | Mouse Serum | ~6.6% | 14 days | [4] |
| GGFG ADC | Human Serum | ~2.8% | 14 days | [4] |
| Trastuzumab deruxtecan | Mouse, Rat, Human Plasma | Stable, with minimal payload release reported. | - | [5] |
Experimental Protocols for Assessing GGFG Linker Cleavage
Characterizing the cleavage of the GGFG linker is essential for the development and optimization of ADCs. Below are generalized protocols for key experiments.
In Vitro Enzymatic Cleavage Assay
Objective: To determine the rate and products of GGFG linker cleavage by specific proteases (e.g., Cathepsin B, Cathepsin L).
Materials:
-
GGFG-payload conjugate (or a model substrate)
-
Recombinant human Cathepsin B and Cathepsin L
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, with DTT and EDTA)
-
Quenching solution (e.g., acetonitrile (B52724) with formic acid)
-
High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (LC-MS)
Procedure:
-
Prepare a stock solution of the GGFG-payload conjugate in a suitable solvent (e.g., DMSO).
-
Activate the recombinant cathepsins according to the manufacturer's instructions.
-
In a microcentrifuge tube or a 96-well plate, combine the assay buffer, activated enzyme, and the GGFG-payload conjugate to initiate the reaction.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes, and longer for slow reactions), stop the reaction by adding the quenching solution.
-
Analyze the samples by LC-MS to separate and identify the intact conjugate, the released payload, and any cleavage intermediates.
-
Quantify the peak areas to determine the percentage of cleavage over time.
ADC Internalization and Payload Release Assay in Cancer Cells
Objective: To assess the internalization of a GGFG-ADC and the subsequent intracellular release of the payload.
Materials:
-
Cancer cell line overexpressing the target antigen (e.g., HER2-positive cells for trastuzumab deruxtecan)
-
GGFG-ADC
-
Cell culture medium and supplements
-
Fluorescently labeled secondary antibody (for internalization visualization)
-
Cell lysis buffer
-
LC-MS system
Procedure:
-
Seed the cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the GGFG-ADC at a specific concentration.
-
For Internalization Visualization (Microscopy):
-
At different time points, fix and permeabilize the cells.
-
Incubate with a fluorescently labeled secondary antibody that binds to the ADC's primary antibody.
-
Visualize the internalization and subcellular localization using confocal microscopy.
-
-
For Payload Release Quantification (LC-MS):
-
At different time points, wash the cells to remove non-internalized ADC.
-
Lyse the cells using a suitable lysis buffer.
-
Process the cell lysate to extract the payload and any metabolites.
-
Analyze the extracts by LC-MS to quantify the amount of released payload.
-
Visualizing the GGFG Cleavage Pathway and Experimental Workflows
Signaling Pathway of a GGFG-ADC
Caption: Mechanism of action of a GGFG-ADC, from receptor binding to payload-induced apoptosis.
Experimental Workflow for In Vitro Cleavage Assay
Caption: A generalized workflow for an in vitro GGFG peptide linker cleavage assay.
Conclusion
The GGFG peptide linker represents a significant advancement in ADC technology, enabling potent and targeted cancer therapy. Its selective cleavage by cathepsins, particularly Cathepsin L, within the tumor microenvironment is a key feature that contributes to the efficacy and safety profile of ADCs like trastuzumab deruxtecan. Understanding the nuances of this cleavage mechanism and employing robust experimental methods for its characterization are paramount for the continued development of next-generation ADCs. Further research into the specific kinetics of GGFG cleavage by different proteases will provide deeper insights and facilitate the design of even more effective and safer cancer therapeutics.
References
- 1. iphasebiosci.com [iphasebiosci.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orb.binghamton.edu [orb.binghamton.edu]
- 5. Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
DIBAC-GGFG-NH2CH2-Dxd solubility and stability data
An in-depth analysis of the solubility and stability of the DIBAC-GGFG-NH2CH2-Dxd linker-payload is crucial for its application in the development of antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the available data, methodologies for assessment, and key considerations for researchers and drug development professionals.
Solubility Profile
The solubility of the this compound construct is a critical parameter influencing its handling, formulation, and in vivo behavior. While specific quantitative data for this exact molecule is not publicly available, the solubility can be inferred from its constituent components and general characteristics of similar ADC linker-payloads.
The Dxd (a derivative of exatecan) payload is known to be a hydrophobic molecule, which can significantly limit the aqueous solubility of the overall construct. The peptide linker (GGFG) and the DIBAC moiety contribute to the overall physicochemical properties.
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Remarks |
|---|---|---|
| Aqueous Buffers (e.g., PBS, pH 7.4) | Low | The hydrophobic nature of the Dxd payload and the DIBAC group likely results in poor aqueous solubility. |
| Organic Solvents (e.g., DMSO, DMF) | High | These polar aprotic solvents are commonly used for dissolving and handling hydrophobic linker-payloads during the conjugation process. |
| Alcohols (e.g., Ethanol, Methanol) | Moderate to High | May be used in co-solvent systems to improve aqueous solubility for certain applications. |
Stability Characteristics
The stability of the this compound linker-payload must be assessed under various conditions to ensure the integrity of the ADC and predict its in vivo performance. Key aspects of stability include the integrity of the linker, the reactivity of the DIBAC group, and the stability of the Dxd payload.
Table 2: Stability Profile of this compound
| Condition | Component Affected | Expected Outcome |
|---|---|---|
| Chemical Stability | ||
| pH (Acidic, e.g., pH 4-5) | GGFG Linker | Generally stable. |
| pH (Neutral, e.g., pH 7.4) | GGFG Linker | Stable, ensuring integrity in systemic circulation. |
| pH (Basic, e.g., pH > 8) | Dxd Payload | Potential for lactone ring hydrolysis, leading to inactivation. |
| Enzymatic Stability | ||
| In Plasma | GGFG Linker | Designed to be stable in circulation to prevent premature drug release. |
| In Lysosomes (presence of Cathepsin B) | GGFG Linker | Cleavage of the GGFG peptide sequence, leading to the release of the Dxd payload. |
| Physical Stability | ||
| Temperature | Entire Molecule | Susceptible to degradation at elevated temperatures. Should be stored at recommended low temperatures (e.g., -20°C or -80°C). |
| Light Exposure | DIBAC and Dxd | Potential for photodegradation. Should be protected from light. |
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately determining the solubility and stability of this compound.
Protocol 1: Aqueous Solubility Assessment
-
Objective: To determine the thermodynamic solubility of the linker-payload in a physiologically relevant aqueous buffer.
-
Materials: this compound, Phosphate Buffered Saline (PBS, pH 7.4), DMSO, HPLC system with a suitable column (e.g., C18) and UV detector.
-
Method:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Add an excess amount of the compound from the stock solution to a known volume of PBS (e.g., 10 µL of stock into 990 µL of PBS).
-
Equilibrate the suspension at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid by centrifugation or filtration (using a low-binding filter).
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate by a validated analytical method, typically RP-HPLC, against a standard curve.
-
Protocol 2: Plasma Stability Assay
-
Objective: To evaluate the stability of the linker-payload in plasma to predict its half-life in circulation.
-
Materials: this compound, fresh frozen plasma (human, mouse, or rat), PBS, quenching solution (e.g., acetonitrile (B52724) with an internal standard), LC-MS/MS system.
-
Method:
-
Pre-warm the plasma to 37°C.
-
Spike the linker-payload into the plasma at a final concentration (e.g., 1-10 µM).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding the aliquot to a larger volume of cold quenching solution to precipitate proteins and stop enzymatic activity.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point and determine the half-life.
-
Protocol 3: Cathepsin B Cleavage Assay
-
Objective: To confirm the specific enzymatic cleavage of the GGFG linker by Cathepsin B, simulating the lysosomal environment.
-
Materials: this compound, recombinant human Cathepsin B, assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, containing a reducing agent like DTT), LC-MS/MS system.
-
Method:
-
Activate the Cathepsin B according to the manufacturer's instructions.
-
Add the linker-payload to the assay buffer at a defined concentration.
-
Initiate the reaction by adding the activated Cathepsin B. Include a control sample without the enzyme.
-
Incubate at 37°C.
-
At various time points, take aliquots and quench the reaction (e.g., by adding a protease inhibitor or by rapid pH change).
-
Analyze the samples by LC-MS/MS to monitor the disappearance of the parent compound and the appearance of the cleaved payload (NH2CH2-Dxd).
-
Visualizations
The following diagrams illustrate key processes and relationships relevant to the this compound linker-payload.
Caption: Workflow for determining aqueous solubility.
Caption: Key factors influencing stability.
Methodological & Application
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DIBAC: An Application Note and Step-by-Step Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing strain-promoted azide-alkyne cycloaddition (SPAAC) reactions using dibenzoazacyclooctyne (DIBAC), also known as aza-dibenzocyclooctyne (ADIBO) or DBCO. SPAAC is a powerful bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][][3] This makes it an invaluable tool for applications in chemical biology, drug development, and materials science.[4]
Introduction to SPAAC with DIBAC
Strain-promoted azide-alkyne cycloaddition is a type of [3+2] cycloaddition between a cyclooctyne (B158145) and an azide (B81097). The reaction is driven by the high ring strain of the cyclooctyne, which is released upon the formation of a stable triazole linkage.[] DIBAC is a third-generation cyclooctyne that offers a good balance of reactivity and stability, making it one of the most commonly used reagents for SPAAC.[3][5]
The key advantages of using DIBAC in SPAAC reactions include:
-
Biocompatibility: The reaction is metal-free, avoiding the cellular toxicity associated with copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][3]
-
High Specificity (Bioorthogonality): Azides and cyclooctynes are abiotic functional groups that do not cross-react with biological molecules, ensuring highly specific labeling.[1][4]
-
Favorable Kinetics: DIBAC exhibits rapid reaction kinetics with azides, allowing for efficient labeling at low concentrations.[6][7][8]
-
Stability: DIBAC demonstrates good stability in aqueous buffers and biological media.[1]
Principle of the Reaction
The SPAAC reaction with DIBAC proceeds through a concerted, asynchronous [3+2] cycloaddition mechanism. The strained triple bond of the DIBAC molecule readily reacts with the 1,3-dipole of the azide, leading to the formation of a stable, covalent triazole ring.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Data
The efficiency of SPAAC reactions is influenced by the specific DIBAC analog and the reaction conditions. The following table summarizes key kinetic data for DIBAC and some of its derivatives.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl (B1604629) Azide (M⁻¹s⁻¹) | Solvent | Reference |
| DIBAC | 0.3 | CH₃CN/H₂O | [9] |
| Methoxy-DIBAC | 0.45 - 0.9 | Not specified | [6][8] |
| Chloro-DIBAC | ~0.5 | Not specified | [8] |
| Bromo-DIBAC | ~0.6 | Not specified | [8] |
Note: Reaction rates can be influenced by the steric and electronic properties of the azide, the solvent system, and the presence of micelles.[5][10]
Experimental Protocol: General Procedure for Bioconjugation
This protocol provides a general guideline for the conjugation of a DIBAC-functionalized molecule to an azide-containing biomolecule (e.g., a protein or nucleic acid). Optimization may be required for specific applications.
Materials and Reagents
-
DIBAC-functionalized molecule (e.g., DIBAC-NHS ester, DIBAC-maleimide)
-
Azide-functionalized biomolecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another buffer compatible with the biomolecule. Avoid buffers containing azides (e.g., sodium azide) as this will quench the reaction.[11][12]
-
Solvent for DIBAC reagent: Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching reagent (optional): Azide-containing small molecule (e.g., benzyl azide)
-
Purification system: Size-exclusion chromatography (SEC), dialysis, or other appropriate method.
Caption: General experimental workflow for SPAAC with DIBAC.
Step-by-Step Procedure
-
Preparation of Reactants:
-
Dissolve the azide-functionalized biomolecule in the chosen reaction buffer to a desired final concentration (e.g., 1-10 mg/mL).
-
Prepare a stock solution of the DIBAC reagent in DMSO or DMF (e.g., 10 mM). The use of organic cosolvents should be minimized as they can impact the reaction rate.[11][13]
-
-
Reaction Setup:
-
Add the DIBAC stock solution to the solution of the azide-functionalized biomolecule. A molar excess of the DIBAC reagent (typically 2-10 fold) is recommended to ensure complete reaction with the azide.
-
The final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 10% (v/v) to avoid denaturation of the biomolecule.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants and their concentrations.
-
Gentle mixing during incubation is recommended.
-
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored by techniques such as UV-Vis spectroscopy (disappearance of the DIBAC absorbance at ~310 nm), HPLC, or mass spectrometry.[12]
-
-
Quenching (Optional):
-
If necessary, any unreacted DIBAC can be quenched by adding a small molecule azide (e.g., benzyl azide) to the reaction mixture.
-
-
Purification:
-
Remove the excess DIBAC reagent and byproducts from the final conjugate using an appropriate purification method. For proteins, size-exclusion chromatography or dialysis are commonly used.
-
-
Analysis and Storage:
-
Analyze the purified conjugate using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation.
-
Store the final conjugate under appropriate conditions (e.g., -20°C or -80°C).
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conjugation | Inactive reagents | Check the quality and storage conditions of the DIBAC and azide reagents. |
| Steric hindrance | Increase the length of the linker on the DIBAC or azide reagent. | |
| Presence of quenching agents | Ensure the reaction buffer is free of azides (e.g., sodium azide).[12] | |
| Thiol-yne side reaction | If working with molecules containing free thiols (cysteine residues), consider using a thiol-blocking agent prior to the SPAAC reaction.[14] | |
| Non-specific labeling | Thiol-yne side reaction | As above, block free thiols.[14] |
| Hydrophobic interactions | Use a DIBAC reagent with a hydrophilic linker (e.g., PEG) to improve solubility and reduce non-specific binding.[1] | |
| Precipitation of biomolecule | High concentration of organic solvent | Minimize the volume of the DIBAC stock solution added to the reaction. |
| Incompatibility with buffer | Screen different buffers to find one that maintains the solubility and stability of all components. The reaction rate is generally tolerant to changes in buffer conditions.[11][13] |
References
- 1. broadpharm.com [broadpharm.com]
- 3. A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocks: Alex Brown: Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) [platform.blocks.ase.ro]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of DIBAC analogues with excellent SPAAC rate constants - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of DIBAC analogues with excellent SPAAC rate constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lFacile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of an Antibody-Drug Conjugate (ADC) using DIBAC-GGFG-NH2CH2-Dxd
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. This targeted delivery enhances the therapeutic window of the cytotoxic payload, maximizing its efficacy while minimizing systemic toxicity.[1] This document provides detailed application notes and protocols for the synthesis of a site-specific ADC utilizing the DIBAC-GGFG-NH2CH2-Dxd linker-payload.
The synthesis involves a three-stage process:
-
Antibody Modification: Introduction of an azide (B81097) chemical handle onto the antibody.
-
Conjugation: Covalent attachment of the this compound linker-payload to the azido-antibody via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Purification and Characterization: Isolation of the ADC and comprehensive analysis of its critical quality attributes, including the drug-to-antibody ratio (DAR).
The this compound linker-payload system offers several advantages:
-
DIBAC (Dibenzocyclooctyne): Enables a copper-free "click chemistry" reaction with an azide-modified antibody.[] This bioorthogonal conjugation method is highly efficient and proceeds under mild conditions, preserving the integrity of the antibody.[3]
-
GGFG (Glycine-Glycine-Phenylalanine-Glycine): A tetrapeptide sequence that serves as an enzyme-cleavable linker. It is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B and L, which are abundant in the tumor cell microenvironment.
-
Dxd (Deruxtecan): A potent topoisomerase I inhibitor.[] Upon release within the cancer cell, Dxd induces DNA damage and triggers apoptosis.
These application notes will provide a comprehensive guide for researchers to successfully synthesize and characterize ADCs using this advanced linker-payload system.
Data Presentation
The following tables summarize key quantitative data relevant to the synthesis and characterization of an ADC using a DIBAC-GGFG-Dxd linker-payload. The values presented are representative and may vary depending on the specific antibody, reaction conditions, and analytical methods employed.
Table 1: Reaction Parameters for Antibody Azidation and SPAAC Conjugation
| Parameter | Antibody Azidation (via NHS-Ester) | SPAAC Conjugation |
| Reactant Molar Ratio | Azido-NHS Ester : Antibody = 5-20 fold excess | DIBAC-Linker-Payload : Antibody = 5-10 fold excess |
| Antibody Concentration | 5-10 mg/mL | 5-10 mg/mL |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.4-8.0 | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Co-solvent | <10% DMSO | <10% DMSO |
| Reaction Temperature | Room Temperature or 4°C | Room Temperature or 4°C |
| Reaction Time | 1-4 hours | 2-16 hours |
| Quenching Reagent | Tris buffer or glycine | Not typically required |
Table 2: Typical Purification and Characterization Results
| Parameter | Method | Typical Value/Result |
| Purity | Size Exclusion Chromatography (SEC-HPLC) | >95% monomer |
| Average DAR | Hydrophobic Interaction Chromatography (HIC-HPLC) | 3.5 - 4.5 |
| DAR Distribution | HIC-HPLC or Mass Spectrometry | Mixture of DAR 0, 2, 4, 6, 8 species |
| Unconjugated Antibody | HIC-HPLC | <10% |
| Free Linker-Payload | Reversed-Phase Chromatography (RPC-HPLC) | <1% |
| In Vitro Potency (IC50) | Cell-based cytotoxicity assay (e.g., MTT) | Sub-nanomolar to low nanomolar range on antigen-positive cells |
Experimental Protocols
Protocol 1: Chemical Modification of Antibody with Azide Groups
This protocol describes the introduction of azide groups onto a monoclonal antibody via reaction with an NHS-ester functionalized azide linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-PEG4-NHS Ester (or similar amine-reactive azide linker)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0
-
Tris buffer (1 M, pH 8.0)
-
Zeba™ Spin Desalting Columns (7K MWCO) or equivalent for buffer exchange
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into PBS, pH 8.0 to a final concentration of 5-10 mg/mL. This can be achieved using a spin desalting column according to the manufacturer's instructions.
-
-
Azido-NHS Ester Stock Solution Preparation:
-
Dissolve the Azido-PEG4-NHS Ester in anhydrous DMSO to a final concentration of 10-20 mM.
-
-
Azidation Reaction:
-
Add a 5-20 fold molar excess of the Azido-NHS Ester stock solution to the antibody solution. The final DMSO concentration should be below 10% to maintain antibody stability.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add Tris buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Azido-Antibody:
-
Remove excess, unreacted azide linker and quenching reagents by buffer exchanging the reaction mixture into PBS, pH 7.4 using a spin desalting column.
-
The purified azido-antibody is now ready for conjugation. It can be stored at 4°C for immediate use or at -80°C for long-term storage.
-
Protocol 2: SPAAC Conjugation of this compound to Azido-Antibody
This protocol details the copper-free click chemistry reaction to conjugate the DIBAC-functionalized linker-payload to the azide-modified antibody.
Materials:
-
Purified azido-antibody (from Protocol 1) in PBS, pH 7.4
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
DIBAC-Linker-Payload Stock Solution Preparation:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
-
SPAAC Conjugation Reaction:
-
To the azido-antibody solution (5-10 mg/mL), add a 5-10 fold molar excess of the this compound stock solution.
-
Ensure the final DMSO concentration in the reaction mixture is below 10%.
-
Incubate the reaction for 2-16 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the ADC:
-
The resulting ADC can be purified to remove unconjugated linker-payload using SEC or HIC as described in Protocol 3.
-
Protocol 3: Purification of the Antibody-Drug Conjugate
This protocol outlines the purification of the ADC from unreacted linker-payload and unconjugated antibody using Hydrophobic Interaction Chromatography (HIC).
Materials:
-
Crude ADC solution from Protocol 2
-
HIC Buffer A: 1.5 M Ammonium (B1175870) Sulfate (B86663), 50 mM Sodium Phosphate, pH 7.0
-
HIC Buffer B: 50 mM Sodium Phosphate, pH 7.0
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
Procedure:
-
Sample Preparation:
-
Dilute the crude ADC solution with HIC Buffer A to achieve a final ammonium sulfate concentration that allows for binding to the HIC column (typically around 1 M).
-
-
HIC-HPLC Method:
-
Equilibrate the HIC column with a mixture of Buffer A and Buffer B (e.g., 95% A, 5% B).
-
Inject the prepared ADC sample onto the column.
-
Elute the ADC using a linear gradient from high salt (e.g., 95% A) to low salt (e.g., 100% B) over a suitable number of column volumes.
-
Monitor the elution profile at 280 nm (for the antibody) and a wavelength appropriate for the Dxd payload.
-
Different DAR species will elute at different salt concentrations, with higher DAR species being more hydrophobic and eluting later.
-
-
Fraction Collection:
-
Collect fractions corresponding to the desired ADC species.
-
-
Buffer Exchange:
-
Pool the desired fractions and buffer exchange into a formulation buffer (e.g., PBS, pH 7.4) using a spin desalting column or tangential flow filtration.
-
Protocol 4: Characterization of the ADC
This protocol describes the key analytical techniques to characterize the purified ADC.
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Analyze the purified ADC using the HIC-HPLC method described in Protocol 3.
-
The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, etc.).
-
Calculate the average DAR by integrating the peak areas for each species, multiplying by the corresponding DAR value, and dividing by the total peak area.
2. Purity and Aggregation Analysis by SEC-HPLC:
-
Analyze the purified ADC on a size exclusion column in a suitable mobile phase (e.g., PBS).
-
The chromatogram will indicate the percentage of monomer, aggregate, and fragment in the ADC preparation.
3. In Vitro Cytotoxicity Assay (MTT Assay):
-
Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the purified ADC, unconjugated antibody, and free Dxd payload.
-
Incubate the cells for a period appropriate for the payload's mechanism of action (e.g., 72-96 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of an ADC.
Caption: Mechanism of action of a Dxd-based ADC with a cleavable GGFG linker.
References
Application Note & Protocol: Determination of Drug-to-Antibody Ratio (DAR) for DIBAC-GGFG-NH2CH2-Dxd Antibody-Drug Conjugates
This application note provides a detailed protocol for determining the drug-to-antibody ratio (DAR) of an antibody-drug conjugate (ADC) composed of a monoclonal antibody (mAb) conjugated to a Dxd (Exatecan derivative) payload via a DIBAC-GGFG-NH2CH2 linker. The protocols described herein utilize two common and complementary methods: Hydrophobic Interaction Chromatography (HIC-HPLC) and UV/Vis spectrophotometry.
1. Introduction
Antibody-drug conjugates (ADCs) are a class of biotherapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both the efficacy and safety of the therapeutic. An accurate and precise determination of the DAR is therefore essential during ADC development and for quality control.
This document outlines the procedures for calculating the DAR of an ADC where the payload, Dxd, is attached to the antibody through a dibenzocyclooctyne (DIBAC) linker system. The GGFG peptide sequence is incorporated as a cleavable linker, designed to be selectively cleaved by lysosomal enzymes upon internalization into target cells.
2. Principle of the Methods
-
Hydrophobic Interaction Chromatography (HIC-HPLC): HIC separates molecules based on their hydrophobicity. In the case of ADCs, the conjugation of the hydrophobic drug-linker to the antibody increases its overall hydrophobicity. HIC-HPLC can separate the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.), allowing for the determination of the distribution and the average DAR.
-
UV/Vis Spectrophotometry: This method relies on the distinct UV-Vis absorbance properties of the antibody and the payload. By measuring the absorbance of the ADC at two different wavelengths (typically 280 nm, where both protein and drug may absorb, and a wavelength where the drug has maximum absorbance), the concentrations of the antibody and the drug can be determined, from which the average DAR is calculated.
3. Materials and Reagents
-
DIBAC-GGFG-NH2CH2-Dxd conjugated antibody
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mobile Phase A for HIC-HPLC: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B for HIC-HPLC: 25 mM Sodium Phosphate, pH 7.0, containing 20% (v/v) Isopropanol
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
4. Experimental Protocols
4.1. Sample Preparation
-
Thaw the this compound ADC sample on ice.
-
Perform a buffer exchange into PBS (pH 7.4) using a desalting column to remove any unconjugated drug-linker.
-
Determine the concentration of the ADC solution using a standard protein assay (e.g., BCA assay) or by measuring absorbance at 280 nm, assuming an extinction coefficient for the antibody.
4.2. DAR Determination by HIC-HPLC
This method provides information on the distribution of different drug-loaded species.
-
HPLC Setup:
-
Column: TSKgel Butyl-NPR (or equivalent)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 20 µg
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0 0 20 100 25 100 26 0 | 30 | 0 |
-
Data Analysis:
-
Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species × DAR value of each species) / 100
-
4.3. DAR Determination by UV/Vis Spectrophotometry
This method provides an average DAR value.
-
Determine Molar Extinction Coefficients:
-
The molar extinction coefficient of the antibody (ε_Ab) at 280 nm and at the wavelength of maximum absorbance of the drug (λ_max) must be known.
-
The molar extinction coefficient of the Dxd payload (ε_Drug) at 280 nm and at its λ_max must be determined experimentally or obtained from literature. For Dxd, a derivative of exatecan, the λ_max is typically around 370 nm.
-
-
Spectrophotometer Measurement:
-
Blank the spectrophotometer with PBS (pH 7.4).
-
Measure the absorbance of the ADC solution at 280 nm (A_280) and at the λ_max of Dxd (e.g., 370 nm, A_λmax).
-
-
DAR Calculation:
-
The concentration of the drug ([Drug]) can be calculated using the Beer-Lambert law at λ_max: [Drug] = A_λmax / ε_Drug,λmax
-
The absorbance of the antibody at 280 nm (A_Ab,280) can be corrected for the contribution of the drug's absorbance at this wavelength: A_Ab,280 = A_280 - (A_λmax × (ε_Drug,280 / ε_Drug,λmax))
-
The concentration of the antibody ([Ab]) can then be calculated: [Ab] = A_Ab,280 / ε_Ab,280
-
The average DAR is the ratio of the molar concentrations: Average DAR = [Drug] / [Ab]
-
5. Data Presentation
The quantitative data should be summarized in clear and concise tables.
Table 1: HIC-HPLC Analysis of this compound ADC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | Value | Value |
| DAR2 | Value | Value |
| DAR4 | Value | Value |
| DAR6 | Value | Value |
| DAR8 | Value | Value |
| Average DAR | Calculated Value |
Table 2: UV/Vis Spectrophotometry Data for DAR Calculation
| Parameter | Value |
| A_280 | Value |
| A_λmax (e.g., 370 nm) | Value |
| ε_Ab,280 (M⁻¹cm⁻¹) | Value |
| ε_Drug,280 (M⁻¹cm⁻¹) | Value |
| ε_Drug,λmax (M⁻¹cm⁻¹) | Value |
| Average DAR | Calculated Value |
6. Visualizations
Caption: Experimental workflow for DAR determination.
Caption: Logic for calculating DAR from experimental data.
7. Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor peak resolution in HIC-HPLC | Inappropriate gradient | Optimize the elution gradient (e.g., shallower gradient). |
| High salt concentration | Ensure correct mobile phase preparation. | |
| Column degradation | Replace the HIC column. | |
| Inconsistent DAR values between methods | Inaccurate extinction coefficients | Experimentally verify the molar extinction coefficients of the antibody and Dxd. |
| Presence of aggregates | Analyze the ADC sample by size exclusion chromatography (SEC) to check for aggregates. | |
| Incomplete removal of free drug | Ensure efficient buffer exchange after conjugation. | |
| Low recovery from HIC column | ADC precipitation | Reduce the salt concentration in the loading buffer or inject a smaller sample amount. |
Application Notes and Protocols for the Purification of DIBAC-GGFG-NH2CH2-Dxd Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The DIBAC-GGFG-NH2CH2-Dxd ADC utilizes a copper-free click chemistry approach for conjugation via the dibenzocyclooctyne (DIBAC) group, a cathepsin B-cleavable GGFG linker, and a doxorubicin (B1662922) derivative (Dxd) as the cytotoxic payload.[1][2][3][4][5] The heterogeneity of the conjugation reaction necessitates robust purification strategies to isolate the desired ADC species with a specific drug-to-antibody ratio (DAR) and to remove impurities such as unconjugated antibody, free drug-linker, and aggregates.[][7][8]
This document provides detailed application notes and protocols for the purification of this compound ADCs using common chromatography techniques: Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Reversed-Phase Chromatography (RPC).
Purification Strategy Overview
A multi-step purification strategy is typically employed to achieve a highly pure and homogeneous this compound ADC product. The general workflow involves an initial capture and separation of ADC species based on hydrophobicity, followed by a polishing step to remove aggregates and for buffer exchange.
Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
HIC is a powerful technique for separating ADC species with different DAR values.[9][10][11][12] The separation is based on the differential hydrophobicity of the ADCs, which increases with the number of conjugated this compound molecules.
Experimental Protocol: HIC Purification
1. Materials:
-
HIC Column: Phenyl or Butyl chemistry (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0
-
Sample Preparation: Dilute the crude ADC mixture with Mobile Phase A to a final ammonium sulfate concentration of approximately 1.0 M.
2. Chromatography System:
-
A biocompatible HPLC or FPLC system equipped with a UV detector.
3. Method:
-
Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 5 column volumes (CV).
-
Sample Loading: Load the prepared ADC sample onto the column.
-
Elution: Elute the bound ADCs using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CV.
-
Detection: Monitor the elution profile at 280 nm (for the antibody) and a wavelength appropriate for Dxd (e.g., 480 nm).
-
Fraction Collection: Collect fractions corresponding to the desired DAR species.
Table 1: Example HIC Gradient for ADC Purification
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0-5 | 0 | 1.0 |
| 5-35 | 0-100 (linear gradient) | 1.0 |
| 35-40 | 100 | 1.0 |
| 40-45 | 0 | 1.0 |
Size Exclusion Chromatography (SEC) for Aggregate Removal and Buffer Exchange
SEC separates molecules based on their hydrodynamic radius.[13][14][15] It is an ideal method for removing high molecular weight aggregates that may have formed during the conjugation or purification process.[14][15] Additionally, SEC is used for buffer exchange of the purified ADC into a suitable formulation buffer.[13][16]
Experimental Protocol: SEC Polishing
1. Materials:
-
SEC Column: Appropriate for the size of the ADC (e.g., Superdex 200 or equivalent)
-
Mobile Phase/Formulation Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4
-
Sample: Pooled fractions from HIC containing the desired ADC species.
2. Chromatography System:
-
A biocompatible HPLC or FPLC system with a UV detector.
3. Method:
-
Equilibration: Equilibrate the column with the desired formulation buffer for at least 2 CV.
-
Sample Loading: Inject the HIC-purified ADC sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute with the formulation buffer at a constant flow rate.
-
Detection: Monitor the elution at 280 nm.
-
Fraction Collection: Collect the main peak corresponding to the monomeric ADC, avoiding the earlier eluting aggregate peaks.
Table 2: Typical SEC Parameters for ADC Polishing
| Parameter | Value |
| Column | e.g., GE Healthcare Superdex 200 10/300 GL |
| Mobile Phase | PBS, pH 7.4 |
| Flow Rate | 0.5 mL/min |
| Detection | 280 nm |
| Injection Volume | 100-500 µL |
Reversed-Phase Chromatography (RPC) for ADC Analysis
RPC is a high-resolution analytical technique primarily used for characterization and quality control of ADCs.[17][18] It can be used to determine the average DAR and to assess the purity of the final ADC product.[17][19] Due to the use of organic solvents, RPC is generally a denaturing technique and not used for preparative purification of intact ADCs.
Experimental Protocol: RPC Analysis
1. Materials:
-
RPC Column: Wide-pore C4 or C8 column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample: Purified ADC
2. Chromatography System:
-
An HPLC or UPLC system with a UV detector, preferably coupled to a mass spectrometer (LC-MS).
3. Method:
-
Equilibration: Equilibrate the column with a mixture of Mobile Phase A and B (e.g., 95:5) for at least 10 CV.
-
Sample Loading: Inject a small amount of the ADC sample (e.g., 5-20 µg).
-
Elution: Elute using a linear gradient from a low to a high percentage of Mobile Phase B (e.g., 20% to 80% over 30 minutes).
-
Detection: Monitor at 280 nm and/or by mass spectrometry.
Table 3: Example RPC Gradient for ADC Analysis
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0-2 | 20 | 0.5 |
| 2-32 | 20-80 (linear gradient) | 0.5 |
| 32-35 | 80 | 0.5 |
| 35-40 | 20 | 0.5 |
Data Presentation and Interpretation
The data obtained from the different chromatography steps should be carefully analyzed to determine the purity, homogeneity, and DAR of the this compound ADC.
Table 4: Summary of Expected Outcomes from Purification and Analysis
| Technique | Parameter Measured | Expected Outcome |
| HIC | DAR Species Distribution | Separation of peaks corresponding to different DAR values (e.g., DAR0, DAR2, DAR4). |
| SEC | Aggregation Level | A major peak for the monomeric ADC and minor, earlier eluting peaks for aggregates. |
| RPC | Average DAR and Purity | A series of peaks corresponding to different ADC species, allowing for the calculation of the average DAR and assessment of overall purity. |
Conclusion
The purification of this compound ADCs requires a systematic approach employing multiple chromatography techniques. HIC is the primary method for separating ADC species with different DARs, while SEC is crucial for removing aggregates and for buffer exchange. RPC serves as a valuable analytical tool for characterization and quality control. The protocols provided in this document serve as a starting point, and optimization of the specific conditions will be necessary depending on the properties of the monoclonal antibody and the desired final product characteristics.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 抗体药物共轭物制造:纯化 [sigmaaldrich.com]
- 9. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 16. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DIBAC-GGFG-NH2CH2-Dxd
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the long-term storage, handling, and application of DIBAC-GGFG-NH2CH2-Dxd, a key reagent in the development of antibody-drug conjugates (ADCs).
Product Overview
This compound is a pre-formed linker-payload complex designed for the site-specific conjugation of a potent cytotoxic drug (Dxd) to an antibody or other targeting moiety.[1] It is comprised of three key components:
-
DIBAC (Dibenzocyclooctyne): A cyclooctyne (B158145) moiety that enables copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for highly efficient and specific bioconjugation to azide-modified antibodies.[1]
-
GGFG (Gly-Gly-Phe-Gly): A tetrapeptide linker that is designed to be stable in circulation but is cleavable by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[1] This ensures controlled release of the cytotoxic payload within the target cells.
-
Dxd (Exatecan derivative): A potent topoisomerase I inhibitor.[2][3] By stabilizing the topoisomerase I-DNA cleavage complex, Dxd induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis in cancer cells.[4]
Long-Term Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and reactivity. The following conditions are recommended based on its formulation:
Quantitative Storage Recommendations
| Formulation | Storage Temperature | Duration | Recommendations |
| Lyophilized Solid | -20°C | Up to several years | Store in a desiccator, protected from light and moisture.[5] |
| 4°C | Short-term (days to weeks) | Keep in a tightly sealed container, protected from light. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store under an inert atmosphere (e.g., nitrogen).[6][7] |
| -20°C | Up to 1 month | Aliquot for single use. Store under an inert atmosphere (e.g., nitrogen).[6] |
Handling Precautions for Lyophilized Powder:
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of moisture, which can degrade the compound.
-
Weigh the desired amount quickly in a controlled environment and tightly reseal the vial.
-
For long-term stability, it is advisable to purge the vial with an inert gas like nitrogen or argon before sealing.
Experimental Protocols
The following protocols provide a general workflow for using this compound to create an ADC and evaluate its in vitro efficacy.
Protocol 1: Reconstitution of this compound
This protocol outlines the steps for dissolving the lyophilized this compound powder to create a stock solution.
Materials:
-
Lyophilized this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Bring the vial of lyophilized this compound to room temperature in a desiccator.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Gently vortex or pipette the solution to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Antibody Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of the DIBAC-linker-payload to an azide-modified antibody.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Reconstituted this compound stock solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column (e.g., Sephadex G-25)
-
Protein concentrator (with appropriate molecular weight cutoff)
Procedure:
-
Antibody Preparation: Ensure the azide-modified antibody is at a suitable concentration (e.g., 5-10 mg/mL) in PBS, pH 7.4.
-
Reaction Setup:
-
Add the this compound stock solution to the antibody solution. A molar excess of the linker-payload (e.g., 5-10 fold excess) is typically used. The final DMSO concentration should be kept low (ideally <10%) to maintain antibody integrity.
-
Gently mix the reaction solution by inverting the tube. Do not vortex.
-
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.
-
Purification:
-
Remove the excess, unconjugated linker-payload using a desalting column equilibrated with PBS.
-
Concentrate the purified ADC using a protein concentrator.
-
-
Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
Protocol 3: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol details the evaluation of the cytotoxic potential of the newly synthesized ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (expressing the antigen for the conjugated antibody)
-
Complete cell culture medium
-
Synthesized ADC (from Protocol 2)
-
Control antibodies (e.g., unconjugated antibody)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the ADC and control antibodies in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted ADC or controls to the respective wells. Include wells with medium only as a blank control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT/XTT Assay:
-
For MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[8]
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[8]
-
-
For XTT Assay:
-
Prepare the XTT working solution according to the manufacturer's instructions.
-
Add 50 µL of the XTT working solution to each well and incubate for 2-4 hours.
-
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for XTT).[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the ADC concentration and determine the IC₅₀ value.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for ADC synthesis and evaluation.
Signaling Pathway of Dxd Payload
Caption: Mechanism of action of the Dxd cytotoxic payload.
References
Application of DIBAC-GGFG-NH2CH2-Dxd in specific cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
DIBAC-GGFG-NH2CH2-Dxd is a pre-conjugated linker-payload system designed for the development of antibody-drug conjugates (ADCs). It comprises three key components:
-
DIBAC (Dibenzocyclooctyne): A cyclooctyne (B158145) moiety that enables copper-free click chemistry for covalent attachment to azide-modified antibodies or other targeting ligands via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
-
GGFG (Gly-Gly-Phe-Gly): A tetrapeptide linker that is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B and Cathepsin L, which are often upregulated in the tumor microenvironment.[1][2][3]
-
Dxd (Deruxtecan): A potent topoisomerase I inhibitor payload. Upon cleavage of the GGFG linker, the released Dxd can induce DNA damage and apoptosis in cancer cells.[4][5]
While direct application data for the standalone this compound conjugate is not extensively available in public literature, its core components form the basis of the highly successful ADC, Trastuzumab Deruxtecan (T-DXd, formerly DS-8201a). The following application notes and protocols are therefore based on the well-documented activity of T-DXd, providing a strong proxy for the potential applications and efficacy of custom ADCs developed using this compound.
Mechanism of Action
The mechanism of action for an ADC utilizing the GGFG-Dxd system, such as T-DXd, is multifaceted:
-
Target Binding and Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically via endocytosis.
-
Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to the lysosome, where acidic conditions and lysosomal proteases cleave the GGFG linker, releasing the Dxd payload.[6]
-
Induction of Apoptosis: The released Dxd inhibits topoisomerase I, leading to DNA single-strand breaks, cell cycle arrest, and ultimately, apoptosis.
-
Bystander Effect: The released Dxd payload is membrane-permeable, allowing it to diffuse out of the target cell and kill neighboring cancer cells, including those that may not express the target antigen. This "bystander effect" is crucial for efficacy in heterogeneous tumors.[6][7]
-
Extracellular Cleavage: Evidence suggests that proteases like Cathepsin L in the tumor microenvironment can also cleave the GGFG linker extracellularly, contributing to the bystander effect.[7][8][9]
References
- 1. DS-8201a, a new HER2-targeting antibody-drug conjugate incorporating a novel DNA topoisomerase I inhibitor, overcomes HER2-positive gastric cancer T-DM1 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Antibody Internalization | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. books.rsc.org [books.rsc.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. DS-8201a, A Novel HER2-Targeting ADC with a Novel DNA Topoisomerase I Inhibitor, Demonstrates a Promising Antitumor Efficacy with Differentiation from T-DM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low conjugation efficiency with DIBAC-GGFG-NH2CH2-Dxd
This technical support center provides troubleshooting guidance for researchers encountering low conjugation efficiency with the DIBAC-GGFG-NH2CH2-Dxd linker-payload. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during the antibody-drug conjugate (ADC) development process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in antibody conjugation?
This compound is a pre-formed linker-payload complex used in the development of Antibody-Drug Conjugates (ADCs). It consists of three key components:
-
DIBAC (Dibenzocyclooctyne): An azide-reactive chemical moiety that enables copper-free click chemistry. It specifically reacts with azide (B81097) groups introduced onto an antibody via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2]
-
GGFG (Gly-Gly-Phe-Gly): A tetrapeptide linker that is designed to be stable in circulation but can be cleaved by specific enzymes, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[1][3] This enzymatic cleavage facilitates the controlled release of the cytotoxic payload at the target site.[3]
-
Dxd (Deruxtecan): A potent topoisomerase I inhibitor that serves as the cytotoxic payload.[1] Once released, Dxd induces cancer cell death.
The conjugation process relies on the highly efficient and bioorthogonal SPAAC reaction between the DIBAC group on the linker-payload and an azide group previously introduced onto the antibody.[4]
Q2: What are the critical quality attributes (CQAs) to monitor for a successful conjugation?
The primary CQA for a successful conjugation is the Drug-to-Antibody Ratio (DAR) . The DAR represents the average number of drug molecules conjugated to a single antibody and directly influences the ADC's efficacy, toxicity, and pharmacokinetic profile.[5] Other important CQAs include:
-
Purity: The percentage of the desired ADC product, free from unconjugated antibody, free linker-payload, and aggregates.
-
Aggregation: The formation of high molecular weight species, which can impact efficacy and immunogenicity.[5]
-
Fragmentatio n: Degradation of the antibody structure during the conjugation process.
Q3: How should I store and handle this compound?
Proper storage and handling are crucial to maintain the integrity of the this compound linker-payload. It is recommended to store the solid compound at -20°C or -80°C, protected from moisture and light.[4][6] Once dissolved in an appropriate solvent such as DMSO, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[4][6] Use the solution promptly after preparation.
Troubleshooting Low Conjugation Efficiency
Low conjugation efficiency, often reflected in a low Drug-to-Antibody Ratio (DAR), is a common challenge. The following sections provide potential causes and solutions for troubleshooting this issue at various stages of your experiment.
Reagent Preparation and Quality
Problem: Inconsistent or low conjugation yield despite following the protocol.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | Ensure the linker-payload has been stored correctly at -20°C or -80°C, protected from light and moisture.[4][6] Prepare fresh stock solutions in a suitable dry solvent like DMSO immediately before use. Avoid multiple freeze-thaw cycles.[4][6] |
| Inaccurate Concentration of Reactants | Verify the concentration of both the azide-modified antibody and the this compound stock solution. Use accurate spectrophotometric methods for the antibody and ensure the linker-payload is fully dissolved. |
| Poor Quality of Azide-Modified Antibody | Confirm the successful introduction of azide groups onto the antibody using a method like MALDI-TOF mass spectrometry to detect the expected mass shift. Ensure the antibody is pure (>95%) and free of interfering substances from the azide modification step. |
| Presence of Interfering Substances in Buffers | Avoid buffers containing primary amines (e.g., Tris) or sodium azide, as they can react with the DIBAC group or compete with the azide on the antibody.[7] Perform buffer exchange of the azide-modified antibody into a suitable conjugation buffer (e.g., PBS, HEPES) prior to the reaction. |
Conjugation Reaction Conditions
Problem: The conjugation reaction results in a low DAR or fails to proceed to completion.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Molar Ratio | The molar ratio of this compound to the azide-modified antibody is a critical parameter. A molar excess of the linker-payload is generally recommended to drive the reaction to completion.[7] Start with a 2-4 fold molar excess and optimize as needed.[7] |
| Inefficient Reaction Kinetics | Temperature: While SPAAC reactions can proceed at room temperature, increasing the temperature to 37°C can enhance the reaction rate.[8] However, be mindful of the thermal stability of your antibody. Reaction Time: Incubate the reaction for a sufficient duration. Typical reaction times range from 4 to 24 hours.[9] Monitor the reaction progress over time to determine the optimal incubation period. |
| Suboptimal pH | The pH of the reaction buffer can influence the stability of the reactants and the reaction rate. A pH range of 7.0-8.5 is generally recommended for SPAAC reactions.[8] |
| Solubility Issues of this compound | Due to the hydrophobic nature of the Dxd payload, the linker-payload may have limited solubility in aqueous buffers.[10] Dissolve the this compound in a minimal amount of a water-miscible organic co-solvent like DMSO before adding it to the reaction mixture.[11] Ensure the final concentration of the organic solvent is low (typically <10%) to prevent antibody denaturation.[8] |
| Steric Hindrance | The bulky nature of both the antibody and the this compound molecule can lead to steric hindrance, slowing down the reaction.[12] Consider introducing a PEG spacer into the azide linker on the antibody to increase the distance and flexibility between the two reactive partners. |
| Side Reactions of DIBAC | DIBAC moieties can potentially react with free thiols, such as those from reduced cysteine residues on the antibody, in an azide-independent manner.[13] If your antibody has free cysteines, consider capping them with a reagent like N-ethylmaleimide (NEM) prior to the azide modification and conjugation steps. |
Purification and Analysis
Problem: Difficulty in purifying the ADC or inaccurate DAR measurement.
| Potential Cause | Troubleshooting Steps |
| ADC Aggregation | The increased hydrophobicity of the ADC due to the conjugated Dxd payload can lead to aggregation.[5] To mitigate this, consider including excipients like arginine or polysorbate in the purification buffers. Optimize the purification conditions, such as pH and salt concentration, to minimize aggregation. |
| Inefficient Removal of Unconjugated Reactants | Unconjugated this compound and azide-modified antibody can interfere with downstream applications and analysis. Use size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to effectively separate the ADC from smaller molecular weight impurities.[14][15] |
| Inaccurate DAR Measurement | The choice of analytical method is crucial for accurate DAR determination. Hydrophobic Interaction Chromatography (HIC) is a widely used and robust method for resolving different DAR species.[16][] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) can also provide detailed information on the DAR and drug load distribution.[16][] UV-Vis spectrophotometry can provide a quick estimate but is less accurate.[16] |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation
This protocol provides a general workflow for conjugating this compound to an azide-modified antibody.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in dry DMSO at a concentration of 10 mM.
-
Ensure the azide-modified antibody is in a suitable conjugation buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 4-fold) of the this compound stock solution to the azide-modified antibody solution.
-
Gently mix the reaction and incubate at room temperature or 37°C for 4-24 hours.
-
-
Purification:
-
Purify the ADC using a desalting column or size-exclusion chromatography to remove unreacted linker-payload.
-
Further purification to separate different DAR species can be performed using HIC.
-
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a general method for determining the average DAR of your ADC.
-
Instrumentation and Reagents:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0.
-
-
Chromatographic Method:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 10-50 µg of the purified ADC sample.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4).
-
Calculate the average DAR by determining the weighted average of the peak areas.
-
Visual Guides
Caption: General workflow for ADC conjugation and analysis.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 12. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 15. lonza.com [lonza.com]
- 16. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Preventing Aggregation of ADCs with DIBAC-GGFG-NH2CH2-Dxd
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of Antibody-Drug Conjugates (ADCs) utilizing the DIBAC-GGFG-NH2CH2-Dxd linker-payload.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation for ADCs conjugated with the hydrophobic this compound?
A1: Aggregation of these complex biomolecules is a multifaceted issue primarily driven by the increased hydrophobicity of the antibody surface following conjugation. Key contributing factors include:
-
Increased Hydrophobicity: The Dxd payload is inherently hydrophobic. Its conjugation to the antibody surface creates hydrophobic patches that can interact between ADC molecules, leading to self-association and aggregation[1].
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug-linker molecules per antibody increases the overall hydrophobicity, thereby increasing the propensity for aggregation[2].
-
Unfavorable Formulation Conditions: Suboptimal pH, low or high salt concentrations, and the presence of organic co-solvents used to dissolve the linker-payload can destabilize the antibody and promote aggregation[3]. Storing the ADC near its isoelectric point (pI) can also decrease solubility and induce aggregation.
-
Conformational Changes: The attachment of the this compound can induce subtle conformational changes in the antibody, potentially exposing previously buried hydrophobic regions and promoting protein-protein interactions.
-
Environmental Stress: Factors such as elevated temperatures, repeated freeze-thaw cycles, and mechanical stress (e.g., agitation) can denature the ADC and lead to irreversible aggregation.
Q2: What are the potential consequences of ADC aggregation in our experiments?
A2: ADC aggregation can significantly impact experimental outcomes and the therapeutic potential of the conjugate:
-
Reduced Efficacy: Aggregated ADCs may exhibit diminished binding affinity for their target antigen and are often cleared more rapidly from circulation, leading to reduced in vivo efficacy.
-
Increased Immunogenicity: The presence of aggregates, particularly high molecular weight (HMW) species, can trigger an undesirable immune response in preclinical and clinical studies.
-
Physical Instability: Aggregation can result in the formation of visible particulates and precipitation, which compromises the stability, shelf-life, and manufacturability of the ADC product.
-
Inaccurate Analytical Results: Aggregates can interfere with various analytical techniques, leading to erroneous characterization and quantification.
-
Off-Target Toxicity: Aggregated ADCs can be taken up non-specifically by cells of the reticuloendothelial system, potentially leading to off-target toxicity.
Q3: How can we proactively prevent or minimize ADC aggregation during development and experimentation?
A3: A proactive, multi-faceted approach is crucial for mitigating aggregation:
-
Formulation Optimization: Careful selection of buffer pH, ionic strength, and the inclusion of stabilizing excipients are critical.
-
Controlled Conjugation Conditions: Optimizing the conjugation process to minimize stress on the antibody is essential. This includes controlling the amount of organic co-solvent and considering techniques like solid-phase conjugation.
-
Careful Handling and Storage: Adhering to recommended storage temperatures, avoiding repeated freeze-thaw cycles, and gentle handling are paramount.
-
Analytical Monitoring: Regularly assessing the aggregation status of your ADC throughout the development process is key to early detection and intervention.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Increased aggregation detected by SEC-HPLC or DLS immediately after conjugation. | High concentration of organic co-solvent (e.g., DMSO) used to dissolve the this compound. | - Minimize the percentage of co-solvent in the final reaction mixture (ideally ≤5-10% v/v).- Perform a buffer exchange step immediately after conjugation to remove the co-solvent. |
| Suboptimal pH of the conjugation buffer. | - Ensure the conjugation buffer pH maintains the stability of the antibody while being compatible with the click chemistry reaction. Typically, a pH range of 6.0-7.5 is a good starting point. | |
| High DAR leading to excessive hydrophobicity. | - Consider reducing the molar excess of the this compound during conjugation to target a lower average DAR.- Purify the ADC to isolate species with the desired DAR. | |
| ADC solution becomes cloudy or precipitates upon storage. | Inappropriate storage buffer. | - Screen different buffer systems (e.g., citrate, histidine, phosphate) and pH values to find the optimal conditions for your specific ADC.- Incorporate stabilizing excipients such as polysorbate 80, arginine, sucrose (B13894), or trehalose (B1683222). |
| Freeze-thaw induced aggregation. | - Aliquot the ADC into single-use volumes to avoid repeated freeze-thaw cycles.- Consider lyophilization for long-term storage, with appropriate cryoprotectants. | |
| Inconsistent results in cell-based assays. | Heterogeneity of the ADC preparation due to aggregation. | - Purify the ADC using size-exclusion chromatography (SEC) to remove aggregates before conducting in vitro studies.- Characterize the purified fractions to ensure you are working with the monomeric species. |
| Poor in vivo efficacy and rapid clearance. | Aggregation-induced rapid clearance from circulation. | - Re-evaluate the formulation for long-term stability.- Explore alternative linker strategies or payload modifications to reduce overall hydrophobicity. |
Data Presentation: Impact of Formulation on ADC Aggregation
Table 1: Effect of Excipients on Preventing ADC Aggregation
| Excipient | Concentration Range | Mechanism of Action | Observed Effect on Aggregation |
| Polysorbate 80 | 0.01% - 0.05% (w/v) | Non-ionic surfactant that prevents surface adsorption and reduces protein-protein interactions. | Significant reduction in agitation-induced aggregation. Caution: higher concentrations (>0.1%) may have destabilizing effects[4][5]. |
| L-Arginine | 50 - 250 mM | Suppresses protein-protein interactions and can inhibit the formation of aggregate nuclei. | Concentration-dependent suppression of aggregation, particularly effective at near-neutral pH[6][7][8][9]. |
| Sucrose | 5% - 10% (w/v) | Preferential exclusion, vitrification agent for lyophilization. | Stabilizes against thermal stress and cryopreservation-induced aggregation[10][11][12][13][14]. |
| Trehalose | 5% - 10% (w/v) | Similar to sucrose, forms a protective amorphous matrix during lyophilization. | Often considered a superior cryoprotectant to sucrose due to a higher glass transition temperature[10][11][12][13][14]. |
Experimental Protocols
Protocol 1: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregate Quantification
This method separates molecules based on their hydrodynamic radius to quantify the percentage of monomer, aggregates, and fragments.
-
System Preparation:
-
Equilibrate a suitable SEC column (e.g., Agilent AdvanceBio SEC 300Å) with the mobile phase.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8-7.4. For hydrophobic ADCs, the addition of a small percentage of an organic modifier like isopropanol (B130326) or acetonitrile (B52724) (5-15%) may be necessary to reduce non-specific interactions with the column matrix[15][16].
-
Ensure a stable baseline is achieved before sample injection.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration within the linear range of the UV detector (typically 0.1-1.0 mg/mL) using the mobile phase.
-
If necessary, filter the sample through a low-protein-binding 0.22 µm syringe filter.
-
-
Chromatographic Run:
-
Inject a defined volume of the sample (e.g., 20 µL).
-
Run the chromatography at a constant flow rate (e.g., 0.5 mL/min).
-
Monitor the eluate using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to high molecular weight species (aggregates), the main monomer peak, and any low molecular weight fragments.
-
Calculate the percentage of each species relative to the total integrated peak area.
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles to determine their size distribution.
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (typically 0.5-2.0 mg/mL) in the formulation buffer.
-
Filter the sample through a 0.02 µm or 0.1 µm syringe filter to remove dust and large, extraneous particles.
-
Allow the sample to equilibrate to the desired measurement temperature.
-
-
Instrument Setup:
-
Clean a suitable cuvette thoroughly with filtered, deionized water and ethanol, then dry with filtered air.
-
Transfer the filtered sample to the cuvette.
-
-
Measurement:
-
Place the cuvette in the DLS instrument and allow the temperature to stabilize.
-
Perform multiple measurements (e.g., 10-15 runs) to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
An increase in the average particle size or a high PDI (>0.2) can indicate the presence of aggregates.
-
Visualizations
Caption: Pathway of ADC aggregation from monomer to insoluble precipitate.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of polysorbate 80 concentration on thermal and photostability of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease [frontiersin.org]
- 8. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of arginine glutamate on the stability of monoclonal antibodies in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 12. Distinct effects of sucrose and trehalose on protein stability during supercritical fluid drying and freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stabilization effects of saccharides in protein formulations: A review of sucrose, trehalose, cyclodextrins and dextrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
- 16. shimadzu.com [shimadzu.com]
Technical Support Center: Optimizing DIBAC Click Chemistry
Welcome to the technical support center for DIBAC (also known as DBCO or ADIBO) click chemistry. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is DIBAC click chemistry and why is it used?
DIBAC (dibenzoazacyclooctyne) click chemistry is a type of strain-promoted azide-alkyne cycloaddition (SPAAC). It is a bioorthogonal reaction, meaning it can occur in complex biological environments without interfering with native biochemical processes.[1] This reaction covalently links a DIBAC-modified molecule to an azide-modified molecule, forming a stable triazole linkage.[2] A key advantage is that it does not require a cytotoxic copper(I) catalyst, making it ideal for applications in living cells and organisms.[1][2]
Q2: What are the optimal reaction conditions for DIBAC click chemistry?
Optimal conditions can vary depending on the specific reactants. However, general guidelines are provided in the tables below. Reactions are typically efficient at room temperature, in aqueous buffers, and at physiological pH.
Q3: How can I improve the yield of my DIBAC click reaction?
To improve reaction yield, consider optimizing the molar ratio of reactants, increasing the reaction time or temperature, and ensuring the quality and stability of your DIBAC and azide-containing reagents.[2][3] Refer to the troubleshooting guide for more detailed suggestions.
Q4: What solvents are compatible with DIBAC click chemistry?
DIBAC click chemistry is compatible with a wide range of solvents. For biological applications, aqueous buffers such as PBS and HEPES are commonly used.[4][5] If your DIBAC reagent has poor water solubility, it can be first dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture.[2] It is advisable to keep the final concentration of organic solvents low (typically below 20%) to prevent protein precipitation.
Q5: Can I use buffers containing sodium azide (B81097)?
No, you should avoid buffers containing sodium azide as it will compete with your azide-modified molecule for reaction with DIBAC, leading to significantly reduced yield of your desired conjugate.[2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no product yield is one of the most common problems encountered in DIBAC click chemistry. The following guide provides a systematic approach to identify and resolve the underlying cause.
Detailed Troubleshooting Steps:
-
Verify Reagent Integrity:
-
DIBAC Reagent: DIBAC compounds can degrade over time, especially if not stored properly (desiccated at -20°C). Confirm the integrity of your DIBAC reagent using analytical methods like NMR or mass spectrometry.
-
Azide-Modified Molecule: Ensure your azide-containing molecule is pure and has been successfully modified.
-
-
Optimize Reaction Conditions:
-
Molar Ratio: A molar excess of one reactant is often used to drive the reaction to completion. A common starting point is to use 1.5 to 3 equivalents of the DIBAC-containing molecule. [1]
-
Temperature and Time: While reactions proceed at room temperature, gentle heating (e.g., 37°C) can increase the rate. [1] Extending the reaction time (e.g., overnight at 4°C) can also improve yields. [5]
-
pH: The reaction is generally tolerant to a pH range of 4-11, but the optimal pH can be substrate-dependent. [11] For protein labeling, a pH of 7-9 is often used. [1]
-
Solvent: Ensure your reactants are soluble in the chosen solvent system. For poorly soluble compounds, adding a co-solvent like DMSO or DMF can help. [1]
-
-
Check for Interfering Substances:
-
As mentioned, avoid sodium azide in your buffers.
-
High concentrations of thiols (e.g., from DTT or cysteine-rich proteins) can potentially react with DIBAC. [7]
-
Quantitative Data on Reaction Conditions
The following tables summarize the impact of various parameters on the DIBAC click chemistry reaction.
Table 1: Effect of Temperature and Time on DIBAC Reaction
| Temperature (°C) | Typical Reaction Time | Notes |
| 4 | 12 - 24 hours | Recommended for sensitive biomolecules to minimize degradation. [5] |
| Room Temperature (20-25) | 4 - 12 hours | A good starting point for most applications. [1] |
| 37 | 2 - 8 hours | Increased reaction rate, but may affect the stability of some biomolecules. [1] |
Table 2: Effect of Molar Ratio (DIBAC:Azide) on Conjugation Efficiency
| Molar Ratio (DIBAC:Azide) | Expected Outcome | Recommendation |
| 1:1 | May result in incomplete reaction if concentrations are low. | Use a molar excess of one component. |
| 1.5:1 to 3:1 | Generally sufficient to drive the reaction to completion. [1] | A good starting point for optimization. |
| >3:1 | Can be used if one component is particularly precious or difficult to label. | Consider the ease of removing the excess reagent post-reaction. |
Table 3: Recommended Buffers and pH for DIBAC Click Chemistry
| Buffer | pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 7.0 - 7.4 | Commonly used for bioconjugation. [1] |
| HEPES | 7.0 - 8.0 | Can sometimes lead to higher reaction rates compared to PBS. [25] |
| Carbonate/Bicarbonate | 8.5 - 9.5 | Suitable for reactions requiring a slightly basic pH. [1] |
| Borate | 8.0 - 9.0 | Another option for basic pH conditions. [1] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with a DIBAC-NHS Ester
This protocol describes the labeling of a protein containing primary amines (e.g., lysine (B10760008) residues) with a DIBAC-NHS ester, followed by conjugation to an azide-containing molecule.
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
DIBAC-NHS ester stock solution (10 mM in DMSO)
-
Azide-containing molecule of interest
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Workflow for Protein Labeling via DIBAC Click Chemistry:
Procedure:
-
DIBAC Labeling of Protein: a. To your protein solution, add a 10-20 fold molar excess of the DIBAC-NHS ester stock solution. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. c. Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature. d. Remove excess, unreacted DIBAC-NHS ester by size-exclusion chromatography or dialysis.
-
Click Reaction: a. To the purified DIBAC-labeled protein, add your azide-containing molecule. A 1.5 to 3-fold molar excess of the azide relative to the protein is a good starting point. b. Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. c. Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, HPLC, mass spectrometry). d. Purify the final protein conjugate using a suitable chromatography method to remove any unreacted azide-containing molecule.
Protocol 2: Monitoring Reaction Progress by UV-Vis Spectroscopy
The consumption of DIBAC can be monitored by the decrease in its characteristic UV absorbance at around 310 nm.
Procedure:
-
Set up the click reaction as described in the relevant protocol.
-
At various time points (e.g., 0, 1, 2, 4, 8, and 12 hours), take a small aliquot of the reaction mixture.
-
Measure the UV-Vis spectrum of the aliquot, focusing on the absorbance around 310 nm.
-
A decrease in the absorbance at this wavelength indicates the consumption of the DIBAC reagent and the progress of the reaction.
References
Issues with premature linker cleavage of GGFG in plasma
Welcome to the Technical Support Center. This guide provides troubleshooting information and frequently asked questions regarding the premature cleavage of the GGFG linker in plasma for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the GGFG linker and what is its intended cleavage mechanism?
The GGFG (Glycine-Glycine-Phenylalanine-Glycine) linker is a tetrapeptide-based linker used in antibody-drug conjugates (ADCs).[1] It is categorized as an enzyme-sensitive cleavable linker.[2] The intended mechanism involves the ADC binding to a target antigen on a cancer cell, followed by internalization into the cell's lysosome.[1] Inside the lysosome, proteases, particularly cathepsins, cleave the GGFG sequence, releasing the cytotoxic payload to exert its therapeutic effect.[1][2] This targeted release mechanism is designed to minimize systemic exposure to the potent drug, thereby reducing off-target toxicity.[1][3]
Q2: How does the plasma stability of the GGFG linker compare to other common linkers?
The GGFG linker is generally considered to offer greater stability in the bloodstream compared to other cleavable linkers, such as the Val-Cit (valine-citrulline) linker or acid-cleavable hydrazone linkers.[2][4] For example, the Val-Cit linker has shown susceptibility to premature cleavage by enzymes like human neutrophil elastase and murine carboxylesterase 1C (Ces1C), which can complicate preclinical evaluation and lead to off-target toxicity.[4][5] While GGFG is more stable, it is not completely immune to cleavage in plasma.[6] The choice of linker is a critical design element that directly impacts an ADC's safety and efficacy.[7]
Q3: What are the potential causes of premature GGFG linker cleavage in plasma?
While designed for intracellular cleavage, premature payload release from GGFG-linked ADCs can occur in the plasma. Potential causes include:
-
Off-target Enzyme Activity: Although less susceptible than other linkers, enzymes present in plasma may be capable of slowly cleaving the GGFG sequence.[8][9]
-
Linker Hydrophobicity: The GGFG linker is composed of relatively hydrophobic amino acids.[8] This hydrophobicity can contribute to ADC aggregation, which may increase susceptibility to degradation or clearance.[4][8][9]
-
Conjugation Chemistry: The method used to attach the linker to the antibody can affect stability. For instance, traditional maleimide-based conjugation can sometimes result in unstable linkages compared to newer, site-specific conjugation technologies.[3][10]
Q4: What are the consequences of premature linker cleavage?
Premature cleavage of the GGFG linker in plasma is undesirable and can lead to several negative consequences:
-
Reduced Efficacy: If the cytotoxic payload is released before the ADC reaches the target tumor cells, the therapeutic effectiveness of the drug is diminished.[3]
-
Increased Off-Target Toxicity: The systemic release of a potent cytotoxic drug can damage healthy tissues, leading to significant side effects and a narrowed therapeutic window.[3][5] This is a primary reason why linker stability is a critical safety and efficacy attribute.[11]
-
Altered Pharmacokinetics: Premature drug release changes the drug-to-antibody ratio (DAR) of the ADC in circulation, complicating pharmacokinetic analysis and potentially leading to faster clearance.[3][]
Troubleshooting Guide
Problem: I am observing a significant decrease in the Drug-to-Antibody Ratio (DAR) of my GGFG-ADC during an in vitro plasma stability assay.
-
Possible Cause 1: Enzymatic Cleavage. The plasma used in your assay contains active proteases that may be cleaving the GGFG linker. The rate of cleavage can vary between species (e.g., mouse vs. human plasma).[5][13]
-
Solution: Compare the stability of your ADC in heat-inactivated plasma versus active plasma to confirm enzymatic degradation. Also, run the assay in parallel with plasma from different species (human, mouse, rat, monkey) to identify any species-specific differences in stability.[13]
-
-
Possible Cause 2: Chemical Instability of Conjugation. If a maleimide-based conjugation chemistry was used, the resulting thiosuccinimide linkage can undergo a retro-Michael reaction, leading to payload deconjugation.[3][10]
-
Solution: Analyze the plasma sample not only for the released payload but also for the linker-payload entity still attached to albumin or other plasma proteins. This can help differentiate between linker cleavage and deconjugation. Consider using more stable, site-specific conjugation technologies or ring-opening linkers to improve conjugate stability.[10][]
-
-
Possible Cause 3: Assay Artifacts. The experimental conditions, such as extended handling time or inappropriate temperatures, could be causing artificial degradation of the ADC.[15]
-
Solution: Ensure your protocol minimizes sample handling time and that samples are maintained at appropriate temperatures (e.g., on ice) before analysis. Include a control sample of the ADC incubated in a buffer (like PBS) to differentiate between inherent instability and plasma-mediated degradation.[7][15]
-
Problem: My GGFG-ADC shows high levels of aggregation.
-
Possible Cause: High Hydrophobicity. Both the cytotoxic payload and the GGFG linker can be hydrophobic. A high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.[6][8] Aggregation can, in turn, affect stability, pharmacokinetics, and immunogenicity.[11]
-
Solution 1: Evaluate the hydrophobicity of your ADC using methods like Hydrophobic Interaction Chromatography (HIC).[6]
-
Solution 2: Consider strategies to reduce hydrophobicity. This can include incorporating hydrophilic elements, such as polyethylene (B3416737) glycol (PEG), into the linker design.[][16]
-
Solution 3: Re-evaluate the DAR. Optimizing the DAR to the lowest effective level (typically 2-4) can mitigate aggregation issues while maintaining potency.[15]
-
Data Summary
The stability of an ADC linker is a critical parameter. The table below presents comparative stability data for GGFG and other linkers based on findings from literature.
| Linker Type | Species | % Payload Release | Time (days) | Reference |
| GGFG | Mouse Serum | ~6.6% | 14 | [6] |
| GGFG | Human Serum | ~2.8% | 14 | [6] |
| Legumain-cleavable (mcGlyAsnAsn(GABA)) | Mouse Serum | ~2.0% | 14 | [6] |
| Legumain-cleavable (mcGlyAsnAsn(GABA)) | Human Serum | Near Limit of Detection | 14 | [6] |
Note: Direct comparison across different studies can be challenging due to variations in experimental conditions. This data is for illustrative purposes.
Visualizations
ADC Cleavage Pathways
Caption: Intended vs. premature cleavage pathways of an ADC.
Troubleshooting Workflow for Linker Instability
Caption: A logical workflow for troubleshooting ADC linker instability.
Relationship Between Hydrophobicity and Stability
Caption: The impact of ADC hydrophobicity on aggregation and stability.
Key Experimental Protocols
Protocol: In Vitro Plasma Stability Assay
This protocol provides a general framework for assessing the stability of a GGFG-linked ADC in plasma.[7][15]
Objective: To quantify the change in average DAR and/or the amount of released payload of an ADC over time when incubated in plasma.
Materials:
-
Test ADC
-
Control ADC (if available)
-
Plasma from relevant species (e.g., human, mouse, rat), stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator with agitation
-
-80°C freezer
-
Analytical instrumentation (e.g., LC-MS)
Procedure:
-
Preparation: Thaw plasma at 37°C. Pre-warm plasma and PBS to 37°C.
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in separate tubes containing plasma and PBS (the PBS sample serves as a control for inherent instability).
-
Time-Point Sampling: Incubate all samples at 37°C, preferably with gentle agitation.
-
At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots from each sample.
-
Sample Storage: Immediately snap-freeze the collected aliquots in liquid nitrogen and store them at -80°C to halt any further degradation until analysis.
-
Sample Analysis: Analyze the samples to determine the average DAR or quantify the free payload.
Protocol: DAR Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a "middle-down" approach for DAR analysis, which provides good resolution and sensitivity.[17][18]
Objective: To determine the average DAR and the distribution of different drug-loaded species.
Materials:
-
ADC samples from the stability assay
-
IdeS enzyme (e.g., FabRICATOR®)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF)
-
Reversed-phase column suitable for protein analysis
-
Data analysis software with deconvolution capabilities
Procedure:
-
Sample Preparation:
-
Thaw ADC aliquots on ice.
-
Digest the ADC with the IdeS enzyme to separate it into F(ab')2 and Fc fragments.
-
Reduce the fragments using DTT to separate the light chains (LC) and heavy chains (Fd and Fc/2). This results in subunits of approximately 25 kDa.
-
-
LC-MS Analysis:
-
Inject the reduced sample onto the reversed-phase column.
-
Run a gradient of increasing organic solvent to separate the different subunits based on hydrophobicity. The number of conjugated drugs affects the retention time.
-
The eluent is directly analyzed by the mass spectrometer.
-
-
Data Analysis:
-
Deconvolute the mass spectra for each chromatographic peak to obtain the mass of the protein subunit.
-
Identify peaks corresponding to the light chain and heavy chain fragments with different numbers of drugs attached (D0, D1, D2, etc.).
-
Calculate the relative abundance of each species by integrating the peak areas from the chromatogram.
-
The average DAR is calculated using a weighted average formula based on the peak area percentages of each drug-loaded species.[17]
-
References
- 1. iphasebiosci.com [iphasebiosci.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. orb.binghamton.edu [orb.binghamton.edu]
- 7. benchchem.com [benchchem.com]
- 8. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Site-specific ligase-dependent conjugation with ring-opening linker improves safety and stability of HER2-targeting ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. agilent.com [agilent.com]
- 18. rapidnovor.com [rapidnovor.com]
Technical Support Center: Addressing Off-Target Toxicity of the Dxd Payload
Welcome to the technical support center for researchers working with Antibody-Drug Conjugates (ADCs) featuring the deruxtecan (B607063) (Dxd) payload. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate and mitigate off-target toxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Dxd payload and what is its mechanism of action?
A: Dxd (deruxtecan) is a potent topoisomerase I inhibitor.[1] When an ADC with a Dxd payload binds to a target antigen on a cancer cell and is internalized, the linker is cleaved in the lysosome, releasing Dxd.[2][3] The released Dxd causes DNA damage and induces apoptosis in the cancer cell.[1]
Q2: What are the primary mechanisms of off-target toxicity for Dxd-based ADCs?
A: Off-target toxicity can occur through several mechanisms:
-
Premature Payload Release: The linker connecting Dxd to the antibody can be unstable in systemic circulation, leading to the premature release of the cytotoxic payload before it reaches the tumor.[4][5] The tetrapeptide linker used for Dxd (Gly-Gly-Phe-Gly) is designed for stability in plasma but can be cleaved by enzymes like cathepsins, which may have some level of activity outside the target cells.[2][3]
-
Non-specific ADC Uptake: Healthy cells, particularly those in the liver, may take up the entire ADC through non-specific endocytosis or receptor-mediated mechanisms (e.g., via Fc receptors).[5][6]
-
Bystander Effect: Dxd is membrane-permeable. After being released inside a target cell, it can diffuse out and kill adjacent healthy cells that do not express the target antigen.[1][][8] While beneficial for treating heterogeneous tumors, this can also be a source of off-target toxicity.[1]
Q3: What are the most common and clinically significant off-target toxicities observed with Dxd-based ADCs like Trastuzumab Deruxtecan?
A: The most frequently reported adverse events are gastrointestinal (nausea, constipation, decreased appetite) and hematological (neutropenia, thrombocytopenia).[9] A particularly important and potentially life-threatening toxicity is interstitial lung disease (ILD) or pneumonitis, which requires immediate attention and discontinuation of the drug if suspected.[][9]
Troubleshooting Experimental Issues
Q1: I'm observing high toxicity in my antigen-negative control cell line in an in vitro cytotoxicity assay. What's happening?
A: This indicates a target-independent cytotoxic effect. Several factors could be responsible:
-
Potential Causes & Solutions:
-
Free Payload in ADC Preparation: Your ADC stock may contain unconjugated (free) Dxd payload, which is highly potent and can kill cells non-specifically.
-
Solution: Ensure your ADC preparation is highly pure. Use techniques like size exclusion chromatography (SEC) or dialysis to remove any free payload.
-
-
Isotype Control ADC Toxicity: If you are using an isotype control ADC and it shows toxicity, this points to a payload-dependent, antigen-independent mechanism.
-
Solution 1: Check for non-specific uptake mechanisms in your cell line. Some cells have higher rates of pinocytosis.
-
Solution 2: The payload itself might have a natural affinity for certain transporters or receptors on your control cells. Test the free Dxd payload on your cells to understand its intrinsic potency and compare it to the isotype ADC results.
-
-
Linker Instability in Culture Media: The linker may be cleaving prematurely in your cell culture medium over the incubation period (e.g., 72-144 hours), releasing the Dxd payload.
-
Solution: Perform a stability assay of your ADC in the culture medium without cells. Collect samples over time and analyze for free Dxd using LC-MS.
-
-
Q2: My in vitro results show potent, specific killing, but in vivo studies show significant toxicity at sub-optimal therapeutic doses. Why the discrepancy?
A: Discrepancies between in vitro and in vivo results are common with ADCs and often relate to complex physiological factors not captured in simple cell culture.
-
Potential Causes & Solutions:
-
In Vivo Linker Instability: The linker may be stable in culture medium but unstable in plasma due to the presence of proteases or other factors.[10]
-
On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues, which is not accounted for in your in vitro model.
-
Solution: Use immunohistochemistry (IHC) or other sensitive protein detection methods to screen a panel of normal tissues for low-level expression of your target antigen.
-
-
Non-Specific Uptake by Organs: Organs of the reticuloendothelial system (RES), like the liver and spleen, are prone to non-specific uptake of antibodies.[6]
-
Solution: Consider engineering the Fc region of your antibody to reduce binding to Fcγ receptors, which can mediate uptake by immune cells.[5]
-
-
Q3: My cytotoxicity assay results are highly variable between experiments. How can I improve reproducibility?
A: Variability in cytotoxicity assays can stem from several sources related to cells, reagents, and technique.[12][13]
-
Potential Causes & Solutions:
-
Cell Health and Passage Number: Cells at high passage numbers can have altered characteristics and sensitivity.[13]
-
Solution: Use cells with a consistent and low passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase at the time of seeding.
-
-
Inconsistent Seeding Density: The number of cells per well affects the final assay signal.
-
Solution: Perform careful cell counting before seeding. Optimize the cell seeding density to ensure the untreated control wells are not over-confluent at the end of the assay.[14]
-
-
ADC Preparation and Dilution: The ADC may be degrading or aggregating upon storage or dilution.
-
Solution: Prepare fresh dilutions of the ADC from a validated stock for each experiment. Use calibrated pipettes and mix gently but thoroughly.[13]
-
-
Data Presentation
Table 1: Common Treatment-Emergent Adverse Events with Trastuzumab Deruxtecan (Dxd Payload)
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Nausea | 79% | 8% |
| Fatigue | 60% | 8% |
| Alopecia | 49% | N/A |
| Constipation | 35% | 1% |
| Decreased Appetite | 32% | 3% |
| Anemia | 31% | 10% |
| Neutropenia | 30% | 16% |
| Diarrhea | 29% | 2% |
| Thrombocytopenia | 23% | 5% |
| Interstitial Lung Disease | 13.6% | 2.6% |
Data compiled from clinical trial information for illustrative purposes.
Table 2: Comparison of Common ADC Payloads and Bystander Effect Potential
| Payload | Mechanism of Action | Linker Type | Membrane Permeability | Bystander Effect |
| Deruxtecan (Dxd) | Topoisomerase I Inhibitor | Cleavable | High | Potent |
| MMAE | Tubulin Inhibitor | Cleavable | High | Potent |
| MMAF | Tubulin Inhibitor | Cleavable/Non-cleavable | Low (charged) | Minimal |
| DM1 | Tubulin Inhibitor | Non-cleavable | Low | None |
This table summarizes general properties. The bystander effect is dependent on the specific linker-payload combination.[1][]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Improving the Stability of DIBAC-GGFG-NH2CH2-Dxd ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the development of Antibody-Drug Conjugates (ADCs) utilizing the DIBAC-GGFG-NH2CH2-Dxd linker-payload system.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems observed during your experiments.
Q1: I am observing immediate aggregation of my ADC post-conjugation and purification. What are the likely causes and how can I resolve this?
A1: Immediate aggregation following conjugation is a frequent challenge, often stemming from the increased hydrophobicity of the ADC.[][2][3] The DIBAC and Dxd components of your linker-payload are inherently hydrophobic. When conjugated to the antibody, particularly at a higher drug-to-antibody ratio (DAR), these hydrophobic regions can interact, leading to the formation of aggregates.[2][4]
Immediate Troubleshooting Steps:
-
Review Conjugation Conditions: The conjugation process itself can introduce stress that leads to aggregation.[3]
-
pH: Ensure the pH of your conjugation buffer is not at or near the isoelectric point (pI) of your monoclonal antibody (mAb), as this is the point of lowest solubility.[3]
-
Co-solvents: If you are using organic co-solvents like DMSO to dissolve the this compound linker-payload, keep the final concentration as low as possible (typically under 10-15%). High concentrations of organic solvents can denature the antibody and promote aggregation.[3]
-
-
Optimize Drug-to-Antibody Ratio (DAR): A high DAR is a common driver of aggregation.[5][6]
Q2: My this compound ADC shows acceptable purity initially, but aggregates over time during storage. What can I do to improve its long-term stability?
A2: Gradual aggregation during storage typically points to suboptimal formulation or storage conditions.[2]
Formulation and Storage Best Practices:
-
Optimize Buffer Composition:
-
pH: Conduct a pH screening study to identify the pH that confers maximum stability to your specific ADC.
-
Excipients: The inclusion of stabilizing excipients is crucial. Consider adding:
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) can prevent aggregation at interfaces.
-
Sugars: Trehalose or sucrose (B13894) can act as cryoprotectants and lyoprotectants.
-
Amino Acids: Arginine or histidine can serve as aggregation inhibitors.
-
-
-
Control Storage Conditions:
-
Temperature: Store your ADC at the recommended temperature, typically 2-8°C for liquid formulations or frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Light Exposure: Protect your ADC from light, as some payloads can be photosensitive, leading to degradation and aggregation.[2]
-
Q3: I am seeing a loss of payload from my ADC during in vitro plasma stability assays. What could be the cause and how can I investigate this further?
A3: Premature payload release in plasma is a critical issue that can lead to off-target toxicity and reduced efficacy.[8] The GGFG linker is designed to be cleaved by lysosomal proteases like Cathepsin B within the target cell.[9][10] However, some plasma proteases may also be capable of cleaving this linker, leading to premature payload deconjugation.
Investigative Steps:
-
Control Experiments: Incubate your ADC in buffer alone under the same conditions as your plasma stability assay. This will help you distinguish between inherent instability and plasma-mediated degradation.[8]
-
Analytical Methods: A combination of analytical techniques can be used to monitor payload loss:
-
ELISA: Use a capture ELISA to measure the concentration of total antibody and an ELISA with an anti-Dxd antibody to measure the concentration of conjugated ADC over time.[11]
-
LC-MS: Liquid chromatography-mass spectrometry can be used to measure the average DAR of the ADC population over time and to identify and quantify the released payload and its metabolites in the plasma supernatant.[12][13]
-
Frequently Asked Questions (FAQs)
Q4: What is the role of each component in the this compound linker-payload?
A4:
-
DIBAC (Dibenzocyclooctyne): This is a cyclooctyne (B158145) that enables copper-free "click chemistry" for conjugation to an azide-modified antibody.[14][15] This strain-promoted alkyne-azide cycloaddition (SPAAC) is a highly efficient and bioorthogonal reaction.[14][16]
-
GGFG (Glycine-Glycine-Phenylalanine-Glycine): This is a tetrapeptide linker that is designed to be stable in circulation but is cleavable by lysosomal proteases, such as Cathepsin B, which are abundant in the tumor microenvironment.[9][10][17][18]
-
NH2CH2 (Aminomethylene spacer): This spacer connects the GGFG linker to the Dxd payload.
-
Dxd (Deruxtecan): This is a potent topoisomerase I inhibitor payload that induces cancer cell death.[14][15][19]
Q5: What are the critical quality attributes (CQAs) I should monitor for my this compound ADC?
A5: Key CQAs to monitor throughout the development process include:
-
Purity and Aggregation: Assess the percentage of monomer and high molecular weight species (aggregates).
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR and the distribution of different drug-loaded species.[11][20]
-
Free Drug Level: Quantify the amount of unconjugated this compound linker-payload.
-
In Vitro and In Vivo Stability: Evaluate the stability of the ADC in plasma and under relevant storage conditions.[11][13][21]
-
Potency: Measure the cytotoxic activity of the ADC in relevant cancer cell lines.
Q6: Can the hydrophobicity of the Dxd payload contribute to stability issues?
A6: Yes, the hydrophobicity of the payload is a significant factor in ADC stability.[][4] Highly hydrophobic payloads like Dxd can increase the propensity of the ADC to aggregate, especially at higher DARs.[2][3][4] This is because the hydrophobic payloads on the surface of the antibody can interact with each other, leading to self-association and the formation of aggregates.[3]
Quantitative Data Summary
Table 1: Impact of DAR on ADC Stability (Illustrative Data)
| Average DAR | Monomer Content (%) | Aggregation (%) | In Vitro Potency (IC50, nM) |
| 2 | >98 | <2 | 10.5 |
| 4 | 95 | 5 | 1.2 |
| 8 | 85 | 15 | 0.5 |
Note: This table presents illustrative data to demonstrate the general trend of increasing aggregation and potency with higher DARs. Actual results will vary depending on the specific mAb and experimental conditions.
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the this compound ADC in plasma by monitoring changes in DAR and payload release over time.
Methodology:
-
Preparation: Thaw human plasma at 37°C. Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).
-
Incubation: Spike the ADC into the plasma to a final concentration of 100 µg/mL. As a control, add the same amount of ADC to PBS. Incubate all samples at 37°C.
-
Time Points: At specified time points (e.g., 0, 1, 6, 24, 48, 72, 120, and 168 hours), collect aliquots from the plasma and PBS samples.
-
Sample Processing: Immediately freeze the aliquots at -80°C to halt any further degradation. For LC-MS analysis of the released payload, precipitate plasma proteins with acetonitrile, centrifuge, and collect the supernatant. For DAR analysis, the ADC can be captured using protein A beads.[12]
-
Analysis:
-
DAR Analysis: Analyze the captured ADC using Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry to determine the average DAR.
-
Free Payload Analysis: Quantify the released Dxd in the supernatant using LC-MS/MS.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of monomer, aggregate, and fragment in the ADC sample.
Methodology:
-
System Preparation: Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase appropriate for your ADC (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject a defined volume (e.g., 20 µL) of the sample onto the SEC column.
-
Detection: Monitor the eluate using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas of the monomer, aggregate (eluting earlier), and fragment (eluting later) peaks. Calculate the percentage of each species relative to the total peak area.
Visualizations
Caption: Troubleshooting flowchart for ADC stability issues.
Caption: Workflow for in vitro plasma stability assessment.
References
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. pharmtech.com [pharmtech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. iphasebiosci.com [iphasebiosci.com]
- 10. iphasebiosci.com [iphasebiosci.com]
- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound | AxisPharm [axispharm.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. apexbt.com [apexbt.com]
- 20. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 21. tandfonline.com [tandfonline.com]
Technical Support Center: Methods for Reducing Heterogeneity in ADC Preparations
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to address and minimize heterogeneity in antibody-drug conjugate (ADC) preparations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to navigate common challenges encountered during your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during ADC synthesis and purification, leading to increased heterogeneity.
Issue 1: High variability in Drug-to-Antibody Ratio (DAR) between batches.
-
Question: We are observing inconsistent average DAR values in different batches of our ADC, even though we are using the same protocol. What could be the cause, and how can we improve consistency?
-
Answer: Inconsistent DAR values are a common challenge, particularly with stochastic conjugation methods. The root causes can often be traced to minor variations in reaction conditions or raw materials. Here are key areas to investigate and optimize:
-
Control of Reaction Parameters: Subtle fluctuations in pH, temperature, or reaction time can significantly impact conjugation efficiency.[1]
-
Starting Material Quality: Ensure batch-to-batch consistency of your antibody and drug-linker. Thoroughly characterize all starting materials before initiating the conjugation.
-
Reducer Concentration (for Cysteine Conjugation): The concentration of the reducing agent (e.g., TCEP) is critical for consistent reduction of interchain disulfide bonds. Both incomplete and excessive reduction can lead to a wider distribution of conjugated species.[2]
-
Molar Ratio of Reactants: Precisely control the molar ratio of the drug-linker to the antibody.
-
Purification Process: Standardize your purification method to avoid enriching different DAR species in different batches.[1]
-
Issue 2: Broad peaks observed during Hydrophobic Interaction Chromatography (HIC) analysis.
-
Question: Our HIC chromatogram for a cysteine-linked ADC shows a very broad peak instead of distinct peaks for different DAR species. What does this indicate and how can we resolve it?
-
Answer: A broad HIC peak is a classic indicator of significant heterogeneity in your ADC preparation, primarily due to a wide distribution of drug-loaded species.[2] HIC separates molecules based on hydrophobicity; since the drug payload is often hydrophobic, species with higher DARs elute later.[2]
-
Troubleshooting Steps:
-
Confirm DAR Distribution with Mass Spectrometry (MS): Use MS to determine the exact mass of the different species and confirm the range of DAR values present in your mixture.[2]
-
Optimize Conjugation Reaction:
-
Reducer Concentration: Carefully titrate the concentration of the reducing agent.
-
Linker-Payload to Antibody Ratio: Experiment with different molar ratios to target a more specific average DAR.[2]
-
Reaction Time and Temperature: Optimize incubation times and temperatures for both the reduction and conjugation steps to achieve a more controlled reaction.[2]
-
-
Refine Purification Strategy: Employ preparative HIC to isolate more homogeneous ADC populations with a specific DAR. Size Exclusion Chromatography (SEC) can also be used to remove aggregates and unconjugated drug.[2]
-
-
Issue 3: Presence of high molecular weight species (aggregates) in Size Exclusion Chromatography (SEC) analysis.
-
Question: Our SEC analysis reveals a significant peak corresponding to high molecular weight species. What causes this aggregation and how can we minimize it?
-
Answer: High molecular weight species detected by SEC are typically aggregates of your ADC.[2] Aggregation is a critical quality attribute to monitor as it can negatively impact efficacy, pharmacokinetics, and potentially induce an immunogenic response.[2] The hydrophobicity of many cytotoxic payloads can increase the propensity for aggregation, especially at high DARs.[1]
-
Mitigation Strategies:
-
Optimize Formulation: Screen different buffer formulations, adjusting pH or adding stabilizing excipients, to enhance the stability of your ADC.[2]
-
Refine Conjugation Process: Minimize exposure to harsh conditions during the conjugation reaction that could lead to antibody denaturation.
-
Control DAR: Higher DAR values can increase hydrophobicity and aggregation. Consider targeting a lower average DAR if aggregation is a persistent issue.
-
Purification: Use SEC or other suitable chromatography methods to remove aggregates from the final product.[3][] Cation-exchange chromatography in flow-through mode has also been shown to be effective in removing high molecular weight species.[5]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the reduction of heterogeneity in ADC preparations.
Q1: What are the primary sources of heterogeneity in ADCs?
A1: Heterogeneity in ADCs arises from several factors, particularly in those prepared using conventional, non-site-specific conjugation methods. The main sources include:
-
Variable Drug-to-Antibody Ratio (DAR): The conjugation process often yields a mixture of ADC species with different numbers of drug molecules attached to each antibody (e.g., DAR 0, 2, 4, 6, 8).[2] This is a major contributor to the overall heterogeneity.
-
Different Conjugation Sites: For a given DAR, the drug-linker can be attached to various amino acid residues (e.g., different lysine (B10760008) or cysteine residues), creating positional isomers with potentially distinct properties.[2][6]
-
Presence of Unconjugated Antibody and Free Drug: The final product may contain residual unconjugated antibody and free drug-linker, which can compete with the ADC for target binding or cause off-target toxicity.
-
Aggregation and Fragmentation: The manufacturing process can induce the formation of high molecular weight aggregates or low molecular weight fragments.[6]
Q2: What is site-specific conjugation and how does it reduce heterogeneity?
A2: Site-specific conjugation is an advanced strategy that allows for the precise attachment of a drug payload to a specific, predetermined site on the antibody.[][8] This approach produces a more homogeneous ADC product with a well-defined DAR, typically DAR2 or DAR4. By controlling the location and number of conjugated drugs, site-specific methods can significantly improve the consistency, stability, and therapeutic index of an ADC.[9][10]
Q3: What are some common site-specific conjugation techniques?
A3: Several innovative site-specific conjugation technologies have been developed, including:
-
Engineered Cysteine Residues (e.g., THIOMABs): This method involves introducing cysteine mutations at specific sites on the antibody, creating reactive thiol groups for conjugation.[][11]
-
Incorporation of Non-Natural Amino Acids: Genetic engineering is used to incorporate amino acids with unique reactive handles (e.g., an azide (B81097) or alkyne group for "click chemistry") into the antibody sequence.[][12]
-
Enzyme-Mediated Conjugation: Enzymes like transglutaminase or sortase are used to catalyze the formation of a covalent bond between the drug-linker and a specific amino acid sequence on the antibody.[][8][13]
-
Glycan-Based Conjugation: The conserved N-linked glycans on the antibody's Fc region can be enzymatically remodeled or chemically modified to create sites for drug attachment.[]
-
Disulfide Re-bridging: This technique utilizes specific reagents to re-bridge the native interchain disulfide bonds of the antibody with a linker carrying two reactive ends, resulting in a homogeneous DAR4 ADC.[14]
Q4: How does linker chemistry impact ADC homogeneity?
A4: The design of the chemical linker that connects the drug to the antibody is crucial for the stability and homogeneity of the ADC.[15] The linker must be stable in circulation to prevent premature drug release but allow for efficient cleavage at the target site. The chemical properties of the linker, such as its hydrophobicity, can also influence the aggregation propensity of the ADC.[15] Furthermore, the choice of linker chemistry dictates the conjugation strategy and can be designed to be compatible with site-specific methods, thereby promoting homogeneity.[12] The length of the linker can also be a critical factor, with studies showing that longer branched linkers can improve the cytotoxic activity of homogeneous high-DAR ADCs.[13][16]
Q5: What are the key analytical techniques for characterizing ADC heterogeneity?
A5: A suite of analytical methods is required to thoroughly characterize the heterogeneity of an ADC preparation. Key techniques include:
-
Hydrophobic Interaction Chromatography (HIC): Used to separate and quantify ADC species based on their DAR.[17]
-
Size Exclusion Chromatography (SEC): Used to detect and quantify aggregates and fragments.[][17]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used to assess the stability of the payload and its release profile.[17]
-
Mass Spectrometry (MS): Provides detailed information on the molecular weight of the ADC species, confirming the DAR distribution and identifying any modifications.[2]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on charge and can be used to characterize charge variants of the ADC.[][18]
-
Capillary Electrophoresis (CE): Techniques like capillary zone electrophoresis (CZE)-MS can provide high-resolution separation of ADC species, including fragments and conformational isomers.[19]
Data Presentation
Table 1: Comparison of Conventional vs. Site-Specific Conjugation
| Feature | Conventional Conjugation (e.g., Lysine, Cysteine) | Site-Specific Conjugation |
| DAR Distribution | Heterogeneous mixture (DAR 0-8+) | Homogeneous (typically DAR 2 or 4) |
| Conjugation Sites | Multiple, random sites | Pre-defined, specific sites |
| Product Consistency | Batch-to-batch variability can be high | High batch-to-batch consistency |
| Therapeutic Index | Potentially narrower due to heterogeneity | Generally wider and more predictable |
| Manufacturing Complexity | Simpler initial chemistry | More complex (may require antibody engineering) |
Table 2: Common Analytical Techniques for ADC Heterogeneity Analysis
| Analytical Technique | Primary Application | Information Obtained |
| HIC | DAR determination | Distribution and relative abundance of different DAR species |
| SEC | Analysis of size variants | Quantification of aggregates and fragments |
| RP-HPLC | Purity and stability assessment | Unconjugated drug, drug-linker stability |
| MS | Molecular weight determination | Confirmation of DAR, identification of modifications |
| IEX | Charge variant analysis | Separation of acidic and basic variants |
| CE-SDS | Analysis of size and purity | Assessment of fragments and DAR distribution |
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Linked ADC Preparation and HIC Analysis
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), at a specific molar ratio to the antibody.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to partially reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Add the drug-linker (e.g., a maleimide-functionalized payload) to the reduced antibody solution at a desired molar excess.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature) for a specific time (e.g., 1-2 hours) to allow for conjugation to the free thiol groups.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide (B117702) groups.
-
Purify the ADC using Size Exclusion Chromatography (SEC) to remove unconjugated drug-linker and quenching reagent.
-
-
HIC Analysis:
-
Objective: To separate and quantify ADC species based on their DAR.
-
Materials: HIC column, HPLC system with UV detector, Mobile Phase A (high salt buffer, e.g., 50 mM sodium phosphate, 2 M ammonium (B1175870) sulfate, pH 7.0), Mobile Phase B (low salt buffer, e.g., 50 mM sodium phosphate, pH 7.0).
-
Methodology:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to different DAR species. The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DARs.
-
-
Protocol 2: General Procedure for SEC Analysis of ADC Aggregates
-
Objective: To quantify the amount of high molecular weight aggregates in an ADC preparation.
-
Materials: SEC column (e.g., TSKgel G3000SWxl), UHPLC system with a UV detector, Mobile Phase (Isocratic buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Methodology:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject the ADC sample onto the column.
-
Run the mobile phase at a constant flow rate for a sufficient time to allow for the elution of all species.
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to the monomeric ADC and any high molecular weight aggregates. Calculate the percentage of aggregates relative to the total peak area.
-
Visualizations
Caption: Primary sources contributing to the heterogeneity of ADC preparations.
Caption: Comparison of conventional and site-specific ADC conjugation strategies.
Caption: A typical multi-step workflow for the purification of ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. veranova.com [veranova.com]
- 8. bcleanbhealthycleaningservices.com [bcleanbhealthycleaningservices.com]
- 9. An overview of site-specific methods for achieving antibody drug conjugates with homogenous drug to antibody ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for site-specific drug conjugation to antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Reduction–rebridging strategy for the preparation of ADPN-based antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pharmafocusamerica.com [pharmafocusamerica.com]
- 18. [PDF] Overview of Analytical Methods for Characterizing the Charge Heterogeneity of Antibody-Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 19. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of DIBAC-GGFG-NH2CH2-Dxd and Other Prominent ADC Linker-Payloads
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics in oncology. The intricate design of these bioconjugates, specifically the choice of linker and cytotoxic payload, is paramount to their success. This guide provides an objective comparison of the DIBAC-GGFG-NH2CH2-Dxd linker-payload with other widely used alternatives, supported by experimental data to inform ADC development strategies.
Introduction to ADC Linker-Payloads
An ADC consists of a monoclonal antibody (mAb) that targets a specific tumor antigen, a potent cytotoxic payload, and a chemical linker that connects the two. The linker's role is critical: it must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet efficiently release the active drug upon internalization into the target cancer cell.
This compound is a technologically advanced linker-payload system. Its components are:
-
DIBAC (Dibenzocyclooctyne): A strained alkyne that enables copper-free "click chemistry" (strain-promoted alkyne-azide cycloaddition or SPAAC) for site-specific conjugation to an azide-modified antibody. This allows for precise control over the drug-to-antibody ratio (DAR).
-
GGFG (Gly-Gly-Phe-Gly): A tetrapeptide linker that is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This ensures targeted payload release within the cancer cell.[1]
-
NH2CH2 (Aminomethylene spacer): A spacer that connects the linker to the payload.
-
Dxd (Deruxtecan): A highly potent topoisomerase I inhibitor. Inhibition of topoisomerase I leads to DNA damage and apoptotic cell death. Dxd is also known to be membrane-permeable, which can lead to a "bystander effect," where it kills neighboring antigen-negative tumor cells.[2]
This guide will compare the this compound system with two other commonly employed linker-payload technologies:
-
Val-Cit-MMAE: This system utilizes a valine-citrulline (Val-Cit) dipeptide linker, also cleaved by Cathepsin B, connected to monomethyl auristatin E (MMAE), a potent microtubule inhibitor.
-
SMCC-DM1: This features a non-cleavable SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker attached to maytansinoid DM1, another microtubule inhibitor.
Comparative Data
The following tables summarize key performance indicators for ADCs constructed with these linker-payloads. The data is compiled from various preclinical studies and serves as a comparative benchmark.
Table 1: In Vitro Cytotoxicity
This table compares the half-maximal inhibitory concentration (IC50) of ADCs with different linker-payloads against various cancer cell lines. A lower IC50 value indicates higher potency.
| Linker-Payload | Cell Line | Target Antigen | IC50 (nM) | Reference(s) |
| GGFG-Dxd | NCI-N87 (Gastric Cancer) | HER2 | ~0.1 - 1 | [3] |
| GGFG-Dxd | Multiple Cell Lines | ICAM1 | Not Specified | [4] |
| Val-Cit-MMAE | KYSE520 (ESCC) | EGFR | 1.852 ± 0.617 | [5] |
| Val-Cit-MMAE | KYSE150 (ESCC) | EGFR | 4.440 ± 0.208 | [5] |
| Val-Cit-MMAE | N87 (Gastric Cancer) | HER2 | Not Specified | [6] |
| SMCC-DM1 | SK-BR-3 (Breast Cancer) | HER2 | Not Specified | [7] |
| SMCC-DM1 | NCI-N87 (Gastric Cancer) | HER2 | 82 ± 10 pM | [8] |
| SMCC-DM1 | HCC1954 (Breast Cancer) | HER2 | 33 ± 20 pM | [8] |
Table 2: Plasma Stability
This table presents data on the stability of different ADC linker-payloads in plasma, a critical factor for ensuring the ADC remains intact in circulation and minimizes off-target toxicity.
| Linker-Payload | Species | Time | % Payload Released / % Intact ADC | Reference(s) |
| GGFG-Dxd | Human | 28 days | No significant degradation observed | [9] |
| Val-Cit-MMAE | Human & Cynomolgus Monkey | 6 days | <1% | [10] |
| Val-Cit-MMAE | Rat | 6 days | ~4% | [11] |
| Val-Cit-MMAE | Mouse | Not Specified | Less stable due to carboxylesterase activity | [1][12] |
| SMCC-DM1 | Not Specified | Not Specified | Generally high stability due to non-cleavable nature | [13][14] |
Table 3: In Vivo Efficacy (Xenograft Models)
This table summarizes the anti-tumor efficacy of ADCs in animal models, typically measured as tumor growth inhibition (TGI).
| Linker-Payload | Xenograft Model | Dosing | Outcome | Reference(s) |
| GGFG-Dxd | Cholangiocarcinoma | 5 mg/kg every 3 days | 73% TGI | [4] |
| Val-Cit-MMAE | Cholangiocarcinoma | 5 mg/kg every 3 days | 62% TGI | [4] |
| Val-Cit-MMAE | MOC2 (tongue cancer) | Not Specified | Certain degree of tumor suppression | [15] |
| SMCC-DM1 | Not Specified | 15mg/kg on days 0 and 21 | Significant tumor growth inhibition | [16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines for key assays used to evaluate ADC performance.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies for a specified incubation period (e.g., 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against the ADC concentration to determine the IC50 value.[6]
Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload release in plasma over time.
Methodology:
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Preparation: At each time point, separate the ADC from plasma components, often using affinity chromatography (e.g., Protein A beads).
-
Analysis:
-
Intact ADC Quantification: Analyze the amount of intact ADC using techniques like ELISA or LC-MS.
-
Free Payload Quantification: Measure the concentration of released payload in the plasma supernatant using LC-MS/MS.
-
-
Data Analysis: Calculate the percentage of intact ADC remaining or the percentage of payload released over time.[17][18]
In Vivo Efficacy in Xenograft Models
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Methodology:
-
Model Establishment: Implant human tumor cells subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer the ADC, vehicle control, and other control antibodies intravenously at specified doses and schedules.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.[19]
Visualizing ADC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
Caption: Mechanism of Action for a Cleavable ADC with a Bystander Effect.
Caption: Experimental Workflow for In Vivo Efficacy Studies in Xenograft Models.
Conclusion
The selection of a linker-payload system is a critical decision in the development of an effective and safe ADC. The this compound system offers the advantages of site-specific conjugation for a homogenous product and a potent topoisomerase I inhibitor payload with bystander killing capabilities. Comparative data suggests that GGFG-based linkers exhibit excellent plasma stability. The Dxd payload has demonstrated potent anti-tumor activity, in some cases superior to microtubule inhibitors like MMAE.
In contrast, Val-Cit-MMAE is a well-established system with proven clinical efficacy, though its stability in murine models can be a consideration for preclinical evaluation. The non-cleavable SMCC-DM1 linker provides high stability but may lack a bystander effect, which can be crucial for treating heterogeneous tumors.
Ultimately, the optimal choice of a linker-payload will depend on the specific target antigen, tumor type, and the desired therapeutic window. The data and protocols presented in this guide provide a framework for making informed decisions in the rational design of next-generation ADCs.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of potent antibody drug conjugates against ICAM1+ cancer cells in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An EGFR‐targeting antibody–drug conjugate LR004‐VC‐MMAE: potential in esophageal squamous cell carcinoma and other malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesized Anti-HER2 Trastuzumab-MCC-DM1 Conjugate: An Evaluation of Efficacy and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. communities.springernature.com [communities.springernature.com]
- 13. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. MC-Val-Cit-PAB-MMAE, ADC linker, 646502-53-6 | BroadPharm [broadpharm.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. benchchem.com [benchchem.com]
Stability of GGFG linker versus Val-Cit (vc) linker in human plasma
A Comparative Guide for Antibody-Drug Conjugate (ADC) Development
For researchers, scientists, and drug development professionals in the field of antibody-drug conjugates (ADCs), the choice of linker is a critical decision that profoundly impacts therapeutic efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while efficiently releasing the cytotoxic agent upon internalization into target tumor cells. This guide provides an objective comparison of the stability of two widely used enzyme-cleavable peptide linkers, Gly-Gly-Phe-Gly (GGFG) and Valine-Citrulline (vc), in human plasma, supported by experimental data and detailed methodologies.
Executive Summary
Both GGFG and Val-Cit linkers are designed to be cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[1][2] The Val-Cit linker, a dipeptide, is one of the most established cleavable linkers used in ADCs.[3] It is generally considered to have excellent stability in human plasma.[3][4] However, some studies have indicated potential susceptibility to premature cleavage by human neutrophil elastase, which could be a contributing factor to off-target toxicities like neutropenia.[1] The GGFG linker, a tetrapeptide, is another cathepsin-cleavable linker utilized in successful ADC designs.[1] It is also recognized for its high stability in plasma.[5]
Direct comparative studies providing quantitative data on the stability of these two linkers in human plasma are valuable for making informed decisions during ADC development. Recent findings from in vitro serum stability assays offer a head-to-head comparison of payload release from ADCs employing these linkers.
Quantitative Comparison of Linker Stability in Human Plasma
The following table summarizes quantitative data on the stability of GGFG and Val-Cit linkers from a comparative study in human serum. The data represents the percentage of the total cytotoxic payload released from the ADC over a 14-day incubation period, which is a direct measure of linker instability.
| Linker Type | ADC Construct | Plasma Source | Incubation Time | % Total Payload Release | Reference |
| Val-Cit (vc) | anti-Her2-mc-vc-PABC-MMAE | Human Serum | 14 days | Near Limit of Detection | [6] |
| GGFG | anti-Her2-GGFG-MMAE | Human Serum | 14 days | ~2.8% | [6] |
Note: The data presented is from a single comparative study and stability can be influenced by the specific antibody, payload, and conjugation method.
Cleavage Mechanisms and Stability
The stability of these peptide linkers in plasma is intrinsically linked to their susceptibility to cleavage by circulating proteases.
Val-Cit (vc) Linker
The Val-Cit linker is primarily designed to be a substrate for cathepsin B, a lysosomal cysteine protease.[7] The cleavage occurs at the peptide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) self-emulative spacer, which then releases the active drug. While generally stable, the Val-Cit linker can be prematurely cleaved by human neutrophil elastase, a serine protease found in circulation.[1][4] This off-target cleavage is a potential liability, leading to unintended payload release.
GGFG Linker
The GGFG tetrapeptide is also a substrate for lysosomal proteases, including cathepsins.[1][2] The longer peptide sequence may offer a different protease susceptibility profile compared to the dipeptide Val-Cit linker, potentially contributing to its observed stability in plasma.
Caption: Comparative signaling pathways of Val-Cit and GGFG linker cleavage.
Experimental Protocols
The following is a generalized protocol for an in vitro ADC plasma stability assay, designed to determine the stability of an ADC by measuring the amount of released payload over time.
Objective: To quantify the premature release of a cytotoxic payload from an ADC in human plasma.
Materials:
-
Test ADC (e.g., with GGFG or Val-Cit linker)
-
Human plasma (pooled from healthy donors)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator with 5% CO2
-
Analytical instrumentation (e.g., Liquid Chromatography-Mass Spectrometry - LC-MS)
-
Reagents for sample processing and analysis (e.g., acetonitrile (B52724) for protein precipitation, internal standards for LC-MS)
Procedure:
-
ADC Incubation:
-
Time-Point Sampling:
-
Sample Analysis (Released Payload Quantification by LC-MS):
-
Protein Precipitation: To extract the free payload, add a sufficient volume of cold acetonitrile (e.g., 3 volumes) to the plasma aliquots to precipitate the plasma proteins and the intact ADC.[10]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the released payload.
-
LC-MS Analysis: Analyze the supernatant using a validated LC-MS method to quantify the concentration of the free payload.[8] A standard curve of the payload is used for accurate quantification.
-
Data Analysis: The amount of released payload at each time point is determined and can be expressed as a concentration or as a percentage of the total possible payload.
-
Caption: Experimental workflow for in vitro ADC plasma stability assay.
Conclusion
The stability of the linker in an ADC is a paramount parameter influencing its therapeutic index. Both GGFG and Val-Cit linkers are designed for intracellular cleavage and generally exhibit good stability in human plasma. However, direct comparative data suggests that the Val-Cit linker may be exceptionally stable, with payload release near the limit of detection over a two-week period. The GGFG linker also demonstrates high stability, with only a small percentage of payload release observed in the same timeframe.
The potential for off-target cleavage of the Val-Cit linker by neutrophil elastase remains a consideration in its application. The choice between these two well-validated linkers will ultimately depend on the specific characteristics of the antibody, the payload, and the desired pharmacokinetic and safety profile of the ADC. Rigorous in vitro plasma stability studies, as detailed in this guide, are essential for characterizing and selecting the optimal linker for a given therapeutic candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orb.binghamton.edu [orb.binghamton.edu]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison: DIBAC Copper-Free Click Chemistry Versus Traditional Conjugation Methods
For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is a critical decision that profoundly impacts the efficacy, stability, and homogeneity of the final product. This guide provides an in-depth, objective comparison of DIBAC (Dibenzocyclooctyne) copper-free click chemistry, a prominent example of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with other widely used conjugation methods: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), NHS ester chemistry, and maleimide (B117702) chemistry.
This comparison delves into the reaction mechanisms, kinetic profiles, and the stability of the resulting conjugates, supported by quantitative data and detailed experimental protocols.
At a Glance: Key Differences in Conjugation Chemistries
The selection of a conjugation strategy hinges on the specific requirements of the application, such as the sensitivity of the biomolecules involved, the need for biocompatibility, and the desired stability of the final conjugate.
| Feature | DIBAC (SPAAC) | CuAAC | NHS Ester Chemistry | Maleimide Chemistry |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition | Acylation | Michael Addition |
| Functional Groups | Azide + Cyclooctyne (B158145) (DIBAC) | Azide + Terminal Alkyne | Primary Amine + NHS Ester | Thiol + Maleimide |
| Biocompatibility | High (Copper-free)[1] | Lower (Requires cytotoxic copper catalyst)[2] | Moderate (pH-dependent, potential for side reactions) | Moderate (Potential for off-target reactions with other nucleophiles) |
| Reaction Speed | Fast | Very Fast | Moderate to Fast | Fast |
| Catalyst Required? | No | Yes (Copper (I)) | No | No |
| Linkage Stability | Very High (Stable triazole ring) | Very High (Stable triazole ring) | High (Stable amide bond)[3] | Moderate (Thioether bond can undergo retro-Michael reaction) |
| Optimal pH | 4.0 - 11.0 | 4.0 - 11.0[4] | 7.2 - 8.5[5][6] | 6.5 - 7.5 |
Quantitative Performance Comparison
The kinetics and stability of the formed conjugate are critical parameters in the design of biomolecular conjugates. The following table summarizes available quantitative data for the different conjugation methods. It is important to note that direct comparison of reaction rates can be challenging due to variations in experimental conditions.
| Parameter | DIBAC (SPAAC) | CuAAC | NHS Ester Chemistry | Maleimide Chemistry |
| Second-Order Rate Constant (M⁻¹s⁻¹) | ~10⁻² - 1[7] | ~10 - 100[7] | Data not readily available in this format | Data not readily available in this format |
| Typical Reaction Time | 4 - 17 hours[8] | 30 - 60 minutes | 1 - 4 hours | 2 hours to overnight[2] |
| Linkage Half-Life | Very long (Triazole ring is highly stable) | Very long (Triazole ring is highly stable) | Long (Amide bond is stable) | Variable (Thioether bond susceptible to hydrolysis and thiol exchange) |
| NHS Ester Hydrolysis Half-Life | N/A | N/A | 4-5 hours at pH 7.0, 0°C; 10 mins at pH 8.6, 4°C[6] | N/A |
Reaction Mechanisms and Experimental Workflows
A clear understanding of the underlying chemical principles and experimental procedures is essential for the successful implementation of any bioconjugation strategy.
DIBAC Copper-Free Click Chemistry (SPAAC)
The reaction between a DIBAC-functionalized molecule and an azide-containing molecule proceeds via a strain-promoted [3+2] cycloaddition. The inherent ring strain of the cyclooctyne ring in DIBAC provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst.[1] This makes it an ideal choice for applications involving living cells or sensitive biomolecules.[1]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient click chemistry reaction that forms a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide.[3] The reaction is catalyzed by copper(I), which significantly accelerates the reaction rate.[3] However, the cytotoxicity of copper has limited its application in living systems.[2]
NHS Ester Chemistry
N-hydroxysuccinimide (NHS) esters react with primary amines, commonly found on the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form a stable amide bond.[5] The reaction is highly pH-dependent, with optimal reactivity at a slightly alkaline pH of 7.2-8.5.[5][6] A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH.[6]
Maleimide Chemistry
Maleimides react with sulfhydryl (thiol) groups, predominantly from cysteine residues in proteins, through a Michael addition reaction to form a stable thioether bond. This reaction is highly specific for thiols at a neutral pH of 6.5-7.5. A potential drawback is the possibility of a retro-Michael reaction, which can lead to cleavage of the conjugate, although this is often slow under physiological conditions.
General Experimental Workflow
The following diagram illustrates a typical workflow for a bioconjugation experiment, from preparation of the biomolecule and labeling reagent to purification and analysis of the final conjugate.
Detailed Experimental Protocols
DIBAC Copper-Free Click Chemistry (SPAAC) Protocol for Protein Labeling
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DIBAC-functionalized label (e.g., fluorescent dye, biotin) dissolved in DMSO
-
Reaction buffer: PBS, pH 7.4
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
DIBAC Reagent Preparation: Prepare a 10 mM stock solution of the DIBAC-functionalized label in anhydrous DMSO.
-
Conjugation Reaction: Add the DIBAC-DMSO solution to the protein solution at a 10-20 fold molar excess.
-
Incubation: Incubate the reaction mixture for 4-17 hours at room temperature or overnight at 4°C, protected from light if the label is light-sensitive.[8]
-
Purification: Purify the conjugate to remove unreacted DIBAC reagent using size-exclusion chromatography or dialysis.
-
Analysis: Characterize the conjugate by SDS-PAGE, mass spectrometry, or other appropriate methods to determine the degree of labeling.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized label dissolved in DMSO
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., 50 mM THPTA in water)
-
Reducing agent stock solution (e.g., freshly prepared 50 mM sodium ascorbate (B8700270) in water)
-
Reaction buffer: PBS, pH 7.4
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein and Label Preparation: Prepare the alkyne-modified protein solution (1-5 mg/mL) and a 10 mM stock solution of the azide-functionalized label in DMSO.
-
Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA ligand in a 1:5 molar ratio and let it stand for 1-2 minutes.[3]
-
Conjugation Reaction: To the protein solution, add the azide-label solution (typically 2-10 fold molar excess).
-
Initiation: Add the catalyst premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Purification: Purify the conjugate using size-exclusion chromatography or dialysis.
-
Analysis: Analyze the final conjugate to determine the degree of labeling and purity.
NHS Ester Protocol for Protein Labeling
Materials:
-
Protein containing primary amines in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester of the desired label
-
Anhydrous DMSO or DMF
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[5]
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., gel filtration)
Procedure:
-
Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[5]
-
NHS Ester Preparation: Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.[5]
-
Conjugation Reaction: Add the NHS ester stock solution to the protein solution at a 10-20 fold molar excess.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light if necessary.[5]
-
Quenching (Optional): Add quenching solution to stop the reaction.
-
Purification: Purify the labeled protein from unreacted NHS ester and byproducts using a gel filtration column.
-
Analysis: Determine the protein concentration and degree of labeling.
Maleimide Protocol for Antibody Labeling
Materials:
-
Antibody with free thiol groups in a suitable buffer (e.g., PBS, pH 7.0-7.5)
-
Maleimide-functionalized label
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Dissolve the antibody at 5-10 mg/mL in a degassed buffer at pH 7.0-7.5.[2] If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes.[2]
-
Maleimide Reagent Preparation: Prepare a 10 mM stock solution of the maleimide-functionalized label in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the maleimide solution to the antibody solution at a 10-20 fold molar excess.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted maleimide reagent by size-exclusion chromatography.
-
Analysis: Characterize the antibody conjugate to determine the degree of labeling.
Conclusion: Selecting the Optimal Conjugation Chemistry
The choice between DIBAC copper-free click chemistry and other conjugation methods is highly dependent on the specific experimental context.
-
DIBAC (SPAAC) stands out for its exceptional biocompatibility, making it the premier choice for in vivo and live-cell applications where the presence of a toxic copper catalyst is unacceptable. Its high specificity and the stability of the resulting triazole linkage are also significant advantages.
-
CuAAC offers the fastest reaction kinetics and is highly efficient for in vitro conjugations where speed is a priority and the biomolecules are not sensitive to copper.
-
NHS ester chemistry is a well-established and effective method for labeling primary amines, resulting in a very stable amide bond. However, its pH sensitivity and the competing hydrolysis reaction require careful optimization.
-
Maleimide chemistry provides a highly specific method for targeting thiols. The potential for the retro-Michael reaction, leading to conjugate instability, should be considered for applications requiring long-term stability.
Ultimately, a thorough understanding of the advantages and limitations of each method, as outlined in this guide, will enable researchers to select the most appropriate conjugation strategy to achieve their scientific goals.
References
- 1. researchgate.net [researchgate.net]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 6. Recent Advances in Bioorthogonal Ligation and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - Bisht - Current Protein & Peptide Science [ruspoj.com]
- 8. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of DIBAC-GGFG-NH2CH2-Dxd ADC
This guide provides a comprehensive comparison of the preclinical activity of an antibody-drug conjugate (ADC) utilizing the DIBAC-GGFG-NH2CH2-Dxd linker-payload system. This system is characterized by a DIBAC group for copper-free click chemistry conjugation, a cathepsin-cleavable GGFG peptide linker, and the potent topoisomerase I inhibitor, Dxd (deruxtecan), as the cytotoxic payload.[1][2]
Due to the limited availability of public data on ADCs using this specific DIBAC linker, this guide will utilize data from ADCs constructed with the closely related maleimide-GGFG-Dxd linker-payload, as famously used in Trastuzumab deruxtecan (B607063) (T-DXd). The maleimide (B117702) group serves a similar function of attaching the linker-payload to the antibody, and the subsequent biological activity is primarily determined by the GGFG-Dxd component.[3] The performance of this system will be compared against two well-established ADC platforms: Trastuzumab-DM1 (T-DM1) and ADCs utilizing a valine-citrulline (vc) linker with the payload monomethyl auristatin E (MMAE).
Mechanism of Action
The antitumor activity of a this compound ADC begins with the binding of the antibody component to its target antigen on the surface of a cancer cell.[4] This is followed by the internalization of the ADC-antigen complex.[4] Inside the cell, the complex is trafficked to the lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, cleave the GGFG linker.[5] This releases the Dxd payload, which then enters the nucleus, inhibits topoisomerase I, leading to DNA damage and ultimately, apoptotic cell death.[5] A key feature of the Dxd payload is its high membrane permeability, which allows it to diffuse out of the target cell and kill neighboring cancer cells, a phenomenon known as the bystander effect.[5]
In Vitro Activity Comparison
The in vitro potency of ADCs is typically assessed through cytotoxicity assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the ADC required to inhibit the growth of 50% of the cells.
| ADC Platform | Target | Cell Line | IC50 (ng/mL) | Key Findings |
| GGFG-Dxd (T-DXd) | HER2 | NCI-N87 (High HER2) | ~13-43 | Potent cytotoxicity in high HER2-expressing cells.[6] |
| HER2 | MDA-MB-361-DYT2 (Moderate HER2) | ~25-80 | Higher drug-to-antibody ratio (DAR) correlates with increased potency in moderate HER2-expressing cells.[6] | |
| vc-MMAE | HER2 | JIMT-1 (Low HER2) | ~10-100 | A DAR 4 conjugate showed high potency.[7] |
| T-DM1 | HER2 | EOC cell lines (High HER2) | Not specified, but induced significant apoptosis | Superior to trastuzumab and pertuzumab in inducing apoptosis.[8][9] |
| HER2 | BT-474 (HER2 positive) | ~10-100 | Demonstrates specificity to HER2-positive cells. |
In Vivo Activity Comparison
The in vivo efficacy of ADCs is evaluated in animal models, typically mouse xenograft models where human cancer cells are implanted into immunocompromised mice. Tumor growth inhibition (TGI) is the primary endpoint.
| ADC Platform | Tumor Model | Dosing | Results |
| GGFG-Dxd (T-DXd) | HER2-positive xenografts | Not specified | Induces tumor regression in various xenograft models.[10] |
| vc-MMAE | JIMT-1 xenograft (low HER2) | Not specified | A DAR 4 conjugate demonstrated superior efficacy compared to T-DM1.[7] |
| T-DM1 | EOC xenografts (High HER2) | Not specified | Significantly more effective in tumor growth inhibition compared to trastuzumab and pertuzumab.[8][9] |
| Trastuzumab-resistant xenograft | Not specified | Can induce both apoptosis and mitotic catastrophe.[11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are summaries of key experimental protocols for evaluating ADC activity.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with a serial dilution of the ADC and incubated for a period of 3 to 5 days.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a plate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against ADC concentration.[12]
Bystander Effect Assay (Co-culture Method)
-
Cell Labeling: The antigen-negative cell line is labeled with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture Seeding: Antigen-positive and fluorescently labeled antigen-negative cells are seeded together in the same wells.
-
ADC Treatment: The co-culture is treated with the ADC.
-
Imaging and Analysis: The viability of both cell populations is monitored over time using microscopy or flow cytometry. A decrease in the viability of the antigen-negative cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.[13][14]
Antibody Internalization Assay
-
Cell Preparation: Target cells are cultured and harvested.
-
ADC Incubation: Cells are incubated with the fluorescently labeled ADC at 37°C to allow for internalization. A control is kept at 4°C to prevent internalization.
-
Quenching/Washing: Surface-bound fluorescence is either quenched using an anti-fluorophore antibody or removed by washing with an acidic buffer.
-
Detection: The internalized fluorescence is quantified using flow cytometry or visualized by confocal microscopy.[15][16][17]
In Vivo Xenograft Model
-
Cell Implantation: A specific number of human cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).[18]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
ADC Administration: Mice are randomized into treatment and control groups. The ADC is administered, typically intravenously, at a predetermined dose and schedule.
-
Monitoring: Tumor volume and body weight are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predefined size, and the tumors are excised for further analysis. The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. njbio.com [njbio.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Superior in vitro and in vivo activity of trastuzumab-emtansine (T-DM1) in comparison to trastuzumab, pertuzumab and their combination in epithelial ovarian carcinoma with high HER2/neu expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Superior in vitro and in vivo activity of trastuzumab-emtansine (T-DM1) in comparison to trastuzumab, pertuzumab and their combination in epithelial ovarian carcinoma with high HER2/neu expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. creative-biolabs.com [creative-biolabs.com]
- 17. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 18. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 19. Generation of Antibody-Drug Conjugate Resistant Models [mdpi.com]
A Comparative Guide to the Bystander Effect of DIBAC-GGFG-NH2CH2-Dxd ADCs in Heterogeneous Tumors
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in solid tumors is often challenged by the heterogeneous expression of target antigens. A potent bystander effect, where the ADC's payload can kill adjacent antigen-negative tumor cells, is a critical attribute to overcome this limitation. This guide provides a comparative analysis of the bystander effect mediated by ADCs utilizing the DIBAC-GGFG-NH2CH2-Dxd linker-payload system, with a focus on its performance against other common ADC platforms in heterogeneous tumor models.
The this compound system is characterized by a dibenzocyclooctyne (DIBAC) group for copper-free click chemistry conjugation, a cathepsin-cleavable GGFG tetrapeptide linker, and the potent topoisomerase I inhibitor exatecan (B1662903) derivative, Dxd, as the cytotoxic payload. The high membrane permeability of the released Dxd payload is a key determinant of its strong bystander killing capability.
Mechanism of Action and Bystander Effect
ADCs constructed with the GGFG-Dxd linker-payload exert their cytotoxic action through a multi-step process. Upon binding to the target antigen on a cancer cell, the ADC is internalized via endocytosis. Inside the cell, it traffics to the lysosome, where the GGFG linker is cleaved by lysosomal proteases, such as Cathepsin L and Cathepsin B, which are often overexpressed in tumor cells. This cleavage releases the Dxd payload. Dxd then inhibits topoisomerase I, leading to DNA damage and ultimately apoptosis.
Crucially, the released Dxd is highly membrane-permeable, allowing it to diffuse out of the targeted antigen-positive cell and into the tumor microenvironment. It can then penetrate and kill neighboring antigen-negative tumor cells, thereby mediating a powerful bystander effect.
Comparative Performance Data
The choice of linker and payload significantly influences the bystander killing potential of an ADC. The following tables summarize comparative data for ADCs with different linker-payload technologies.
Table 1: In Vitro Cytotoxicity and Bystander Effect Comparison
| Linker-Payload System | Target | ADC Example | Antigen-Positive Cell Line | IC50 (pM) | Antigen-Negative Cell Line | Bystander Killing | Reference |
| GGFG-Dxd | HER2 | Trastuzumab Deruxtecan (T-DXd) | KPL-4 (HER2+) | 109.7 | MDA-MB-468 (HER2-) | High | |
| HER2 | Trastuzumab Deruxtecan (T-DXd) | SK-BR-3 (HER2+) | Potent | U-87MG (HER2-) | High | ||
| vc-MMAE | HER2 | Trastuzumab-vc-MMAE | N87 (HER2+) | Potent | MCF7 (HER2-) | High | |
| SMCC-DM1 (non-cleavable) | HER2 | Trastuzumab Emtansine (T-DM1) | KPL-4 (HER2+) | 18.5 | MDA-MB-468 (HER2-) | Negligible | |
| HER2 | Trastuzumab Emtansine (T-DM1) | SK-BR-3 (HER2+) | Potent | U-87MG (HER2-) | Negligible | ||
| mc-MMAF | CD30 | cAC10-mcMMAF | L540cy (CD30+) | ~100 | Low/Negligible |
Note: IC50 values are highly dependent on the specific cell lines and assay conditions used in each study. The qualitative assessment of bystander killing is based on co-culture experiments where the ADC induced significant death in antigen-negative cells.
Table 2: In Vivo Antitumor Activity in Heterogeneous Xenograft Models
| ADC Example | Tumor Model | Dosing | Outcome | Reference |
| Trastuzumab Deruxtecan (T-DXd) | Co-inoculation of HER2+ (NCI-N87) and HER2- (MDA-MB-468-Luc) cells | 10 mg/kg, single dose | Significant reduction in tumor volume and complete elimination of HER2- cells (luciferase signal). | |
| Trastuzumab Emtansine (T-DM1) | Co-inoculation of HER2+ (NCI-N87) and HER2- (MDA-MB-468-Luc) cells | 10 mg/kg, single dose | Inhibition of tumor growth, but HER2- cells were not eliminated and became the dominant population. | |
| Trastuzumab-vc-MMAE | Co-culture of HER2+ (N87) and HER2- (GFP-MCF7) cells | 3 mg/kg | Demonstrated bystander killing in vivo. |
Experimental Protocols
In Vitro Co-Culture Bystander Assay
This assay is fundamental for evaluating the bystander effect by co-culturing antigen-positive and antigen-negative cells.
1. Cell Line Selection and Preparation:
-
Antigen-Positive (Ag+) Cell Line: A cell line endogenously expressing the target antigen (e.g., HER2-positive NCI-N87 or SK-BR-3 cells).
-
Antigen-Negative (Ag-) Cell Line: A cell line that does not express the target antigen but is sensitive to the cytotoxic payload. This cell line should be engineered to express a fluorescent protein (e.g., GFP or RFP) for easy identification and quantification (e.g., HER2-negative, GFP-expressing MCF7 or U-87MG cells).
2. Co-Culture Setup:
-
Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
-
Include monocultures of both cell lines as controls.
-
Allow cells to adhere overnight.
3. ADC Treatment:
-
Treat the co-cultures and monocultures with serial dilutions of the ADC. The concentration range should be chosen to be highly cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.
-
Include an isotype control ADC and a vehicle control.
4. Incubation and Analysis:
-
Incubate the plates for a period of 3 to 5 days.
-
Assess the viability of the Ag- cell population by quantifying the fluorescent signal (e.g., using a fluorescence plate reader or high-content imaging system).
-
Total cell viability can be assessed using assays like CellTiter-Glo® or MTT.
5. Data Interpretation:
-
A significant decrease in the viability of the fluorescent Ag- cells in the co-culture treated with the target ADC, compared to the Ag- monoculture control, indicates a bystander effect.
In Vivo Heterogeneous Xenograft Model
This model assesses the bystander effect in a more physiologically relevant setting.
1. Cell Line Preparation:
-
Use an antigen-positive (Ag+) tumor cell line (e.g., NCI-N87).
-
Use an antigen-negative (Ag-) tumor cell line engineered to express a reporter gene, such as luciferase (e.g., MDA-MB-468-Luc), for non-invasive in vivo imaging.
2. Tumor Implantation:
-
Co-implant a mixture of Ag+ and Ag- tumor cells (e.g., at a 1:1 ratio) subcutaneously into immunodeficient mice.
-
Establish monoculture xenografts of each cell line as controls.
3. ADC Administration:
-
Once tumors reach a predetermined size, randomize the mice into treatment groups.
-
Administer the test ADCs, control ADCs, and vehicle intravenously at specified doses.
4. Monitoring and Endpoint Analysis:
-
Monitor tumor volume regularly using caliper measurements.
-
Monitor the viability and proliferation of the Ag- cell population by performing in vivo bioluminescence imaging at set time points.
-
At the end of the study, tumors can be excised, weighed, and analyzed by immunohistochemistry (IHC) to visualize the distribution of Ag+ and Ag- cells.
Dxd-Induced Signaling Pathway
Dxd is a topoisomerase I inhibitor. It intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the single-strand breaks created by the enzyme. This leads to an accumulation of DNA damage, triggering a DNA damage response (DDR). This can activate cell cycle arrest and ultimately lead to apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. Recent studies also suggest that the DNA damage induced by topoisomerase I inhibitors can activate the cGAS-STING pathway, which can further contribute to cell death and modulate the tumor immune microenvironment.
Conclusion
ADCs utilizing the this compound linker-payload system demonstrate a potent bystander effect, a critical feature for efficacy in heterogeneous tumors. This is primarily attributed to the efficient cleavage of the GGFG linker in the lysosomal environment and the high membrane permeability of the released Dxd payload. Comparative studies show a
A Head-to-Head Comparison of Topoisomerase I Inhibitor Payloads for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) has been revolutionized by the introduction of topoisomerase I inhibitors as payloads. Their potent cytotoxic activity, coupled with the ability to induce a "bystander effect," has led to the development of highly effective cancer therapies. This guide provides an objective, data-driven comparison of the leading topoisomerase I inhibitor payloads, focusing on deruxtecan (B607063) (an exatecan (B1662903) derivative) and SN-38, the active metabolite of irinotecan.
At a Glance: Comparative Analysis of Topoisomerase I Inhibitor Payloads
The selection of a payload is a critical determinant of an ADC's therapeutic index, balancing efficacy and toxicity.[1][] The following tables summarize the key characteristics and preclinical efficacy of prominent topoisomerase I inhibitor payloads based on available data.
Table 1: Key Characteristics of Topoisomerase I Inhibitor Payloads
| Feature | Deruxtecan (Exatecan Derivative) | SN-38 | Belotecan Derivatives |
| Mechanism of Action | Stabilizes the covalent complex between topoisomerase I and DNA, leading to DNA double-strand breaks and apoptosis.[3] | Stabilizes the topoisomerase I-DNA cleavage complex, inducing DNA damage and cell death.[4] | Inhibit topoisomerase I, leading to DNA damage and apoptosis. |
| Relative Potency | High; reported to be approximately 10 times more potent than SN-38 in inhibiting topoisomerase I.[5] | Moderate; potent active metabolite of irinotecan.[5] | Potent; cytotoxic effects are reported to be superior to topotecan (B1662842) in some cell lines. |
| Bystander Effect | Strong bystander killing effect due to high membrane permeability of the released payload.[6][7] | Demonstrates a bystander effect, contributing to efficacy in heterogeneous tumors.[7] | Expected to have a bystander effect, a key feature for this class of payloads. |
| Clinical Precedent | Payload in FDA-approved Enhertu® (trastuzumab deruxtecan) and datopotamab deruxtecan.[4][5] | Payload in FDA-approved Trodelvy® (sacituzumab govitecan).[8] | Under investigation in preclinical and clinical settings. |
Table 2: Comparative In Vitro Cytotoxicity of Topoisomerase I Inhibitor Payloads
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | Payload | IC50 (nM) |
| SKBR-3 | Breast Cancer | Exatecan-based ADC | 0.05[9] |
| NCI-N87 | Gastric Cancer | Exatecan-based ADC | 0.17[9] |
| OCUM-2M | Gastric Cancer | SN-38 | 6.4[10] |
| OCUM-8 | Gastric Cancer | SN-38 | 2.6[10] |
| HCC1954 | Breast Cancer | SN-38 | ~1.8[11] |
| HCC1954 | Breast Cancer | Deruxtecan (DXd) | ~6.2[11] |
| MDA-MB-468 | Breast Cancer | SN-38 | ~0.6[11] |
| MDA-MB-468 | Breast Cancer | Deruxtecan (DXd) | ~2.3[11] |
Table 3: Comparative In Vivo Anti-Tumor Activity of ADCs with Topoisomerase I Inhibitor Payloads
The preclinical anti-tumor activity of ADCs is evaluated in various xenograft models, which involve transplanting human cancer cells into immunocompromised mice.
| ADC | Target | Xenograft Model | Dosing Regimen | Observed Efficacy |
| Trastuzumab Deruxtecan (T-DXd) | HER2 | NCI-N87 (Gastric Cancer) | 1 mg/kg, single dose | Outperformed an alternative exatecan-based ADC in tumor growth inhibition.[12] |
| ADCT-242 (Exatecan-based) | Claudin-6 | OVCAR-3 (Ovarian Cancer) | 2 mg/kg, single dose | Dose-dependent anti-tumor activity with 6/8 mice achieving complete response.[12] |
| Sacituzumab Govitecan (SN-38-based) | Trop-2 | Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) | N/A | Showed significant anti-tumor activity.[4] |
| Datopotamab Deruxtecan (Dato-DXd) | TROP2 | HR+/HER2- Breast Cancer PDX | N/A | Demonstrated potent anti-tumor activity.[4] |
Signaling Pathways and Experimental Workflows
To better understand the underlying biology and experimental processes, the following diagrams illustrate the mechanism of action and a typical workflow for comparing ADC payloads.
References
- 1. precisepeg.com [precisepeg.com]
- 3. adcreview.com [adcreview.com]
- 4. mdpi.com [mdpi.com]
- 5. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 8. Recent advances of antibody-drug conjugates in treating breast cancer with different HER2 status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Battle of ADC Linkers: Validating the Target-Specific Cleavage of GGFG
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that directly impacts therapeutic efficacy and safety. This guide provides a comprehensive comparison of the Gly-Gly-Phe-Gly (GGFG) linker with other commonly used peptide linkers, focusing on the validation of its target-specific cleavage. We present supporting experimental data, detailed protocols, and visualizations to facilitate an informed selection process.
The GGFG tetrapeptide linker has gained prominence in the field of ADCs, most notably for its use in the highly successful drug, Enhertu (trastuzumab deruxtecan). Its design is predicated on maintaining high stability in systemic circulation while being susceptible to cleavage by proteases found within the tumor microenvironment and inside cancer cells, such as cathepsins. This targeted release of the cytotoxic payload is paramount to maximizing on-target efficacy while minimizing off-target toxicities.
Quantitative Comparison of Linker Performance
To objectively evaluate the GGFG linker, we have summarized key performance parameters and compared them with those of other widely used peptide linkers, including Val-Cit (valine-citrulline) and Val-Ala (valine-alanine). The data is presented in the tables below, drawing from various preclinical studies. It is important to note that direct cross-study comparisons can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
Enzymatic Cleavage Kinetics
The efficiency of payload release at the target site is largely determined by the kinetics of linker cleavage by specific enzymes. Cathepsin B and Cathepsin L are lysosomal proteases often upregulated in tumor cells and are key to the activation of many peptide-based ADC linkers. The specificity constant (kcat/Km) is a measure of an enzyme's catalytic efficiency for a particular substrate.
| Linker Sequence | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| GGFG | Cathepsin B | N/A | N/A | N/A |
| GGFG | Cathepsin L | N/A | N/A | Reported to be significantly more efficient than Cathepsin B[1] |
| Val-Cit | Cathepsin B | N/A | N/A | N/A |
| Val-Ala | Cathepsin B | N/A | N/A | Cleaved at approximately half the rate of Val-Cit |
| Phe-Lys | Cathepsin B | N/A | N/A | Cleaved ~30-fold faster than Val-Cit |
N/A: Not available in the cited literature. The table highlights the need for further studies to quantify the precise kinetic parameters for GGFG cleavage.
Plasma Stability
A critical attribute of an effective ADC linker is its ability to remain intact in the bloodstream to prevent premature payload release, which can lead to systemic toxicity. The plasma half-life (t½) of an ADC is a key indicator of its stability.
| Linker Type | ADC | Species | Plasma Half-life (t½) | Reference |
| GGFG | GGFG-ADC | N/A | N/A | Generally reported to have high stability in circulation[2] |
| Val-Cit | Val-Cit-ADC | Mouse | ~2 days | [3] |
| Val-Cit | Val-Cit-PABC-MMAE ADC | Mouse | 80 hours | [1] |
| Val-Ala | Val-Ala small molecule conjugate | Mouse | 23 hours | [1] |
| Phe-Lys | Phe-Lys-PABC-MMAE ADC | Mouse | 12.5 hours | [1] |
| EVCit (modified Val-Cit) | EVCit-ADC | Mouse | ~12 days | [3] |
N/A: Not available in the cited literature. The data indicates that while GGFG is considered stable, more quantitative head-to-head studies are needed to definitively rank its plasma stability against other linkers.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows involved in validating the GGFG linker, the following diagrams have been generated using Graphviz.
Experimental Protocols
To facilitate the validation of GGFG linker cleavage, we provide detailed methodologies for key experiments.
Protocol 1: Fluorometric Cathepsin B Cleavage Assay
This protocol outlines a general procedure for determining the rate of GGFG linker cleavage by Cathepsin B using a fluorogenic substrate.
Materials:
-
Purified, activated human Cathepsin B
-
GGFG-linker conjugated to a fluorophore and quencher (e.g., GGFG-AMC)
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the GGFG-fluorogenic substrate in DMSO.
-
Dilute the substrate to the desired final concentrations in Assay Buffer.
-
Prepare a working solution of activated Cathepsin B in Assay Buffer.
-
-
Reaction Setup:
-
To each well of the 96-well plate, add 50 µL of the GGFG substrate solution at various concentrations.
-
Include control wells:
-
Substrate only (no enzyme) for background fluorescence.
-
Enzyme only (no substrate).
-
-
Initiate the reaction by adding 50 µL of the activated Cathepsin B solution to each well.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC) at regular intervals (e.g., every 5 minutes) for 1-2 hours.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity versus time to determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
For kinetic analysis, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can be calculated from Vmax and the enzyme concentration.
-
Protocol 2: In Vitro Plasma Stability Assay
This protocol describes a general method to assess the stability of a GGFG-ADC in plasma using LC-MS.[4]
Materials:
-
GGFG-ADC
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (B52724) (ice-cold)
-
LC-MS system
Procedure:
-
Incubation:
-
Sample Preparation:
-
Immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.[4]
-
Vortex the samples and centrifuge to pellet the precipitated proteins.[4]
-
Collect the supernatant containing the released payload.[4]
-
Dry the supernatant and reconstitute it in a suitable mobile phase for LC-MS analysis.[4]
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into the LC-MS system.
-
Quantify the amount of released payload at each time point by comparing the peak area to a standard curve of the pure payload.[4]
-
-
Data Analysis:
-
Plot the percentage of intact ADC or the concentration of released payload against time.
-
Calculate the half-life (t½) of the ADC in plasma.[4]
-
Conclusion
The GGFG linker represents a significant advancement in ADC technology, offering a balance of stability and controlled payload release. While qualitative data and its clinical success in Enhertu strongly support its utility, this guide highlights the need for more publicly available, head-to-head quantitative data to definitively establish its performance profile against other linkers. The provided protocols offer a framework for researchers to conduct their own comparative studies, enabling a data-driven approach to the selection and validation of the optimal linker for their specific ADC development programs. The continued investigation and transparent reporting of such data will be invaluable to the advancement of next-generation targeted cancer therapies.
References
A Comparative Benchmark Analysis of DIBAC-GGFG-NH2CH2-Dxd for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of the DIBAC-GGFG-NH2CH2-Dxd linker-payload system against commercially available Antibody-Drug Conjugates (ADCs). The objective is to offer a comparative perspective on performance, supported by experimental data and detailed methodologies, to inform ADC development strategies. The this compound system combines a potent topoisomerase I inhibitor (Dxd) with a protease-cleavable tetrapeptide linker (GGFG) and a modern, copper-free click chemistry handle (DIBAC) for antibody conjugation.
Overview of this compound Components
The linker-payload, this compound, is a sophisticated system designed for the targeted delivery of a cytotoxic agent to cancer cells.[1][2]
-
DIBAC (Dibenzocyclooctyne): This moiety enables copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction for conjugating the linker-payload to an azide-modified antibody.[1][2] This method offers precise control over the conjugation site and stoichiometry.
-
GGFG (Gly-Gly-Phe-Gly): This tetrapeptide sequence serves as a cleavable linker, designed to be stable in systemic circulation but susceptible to cleavage by lysosomal proteases, such as Cathepsin B and L, which are often upregulated in the tumor microenvironment.[3][4][5] This ensures that the cytotoxic payload is released preferentially inside the target cancer cells.
-
Dxd (Deruxtecan): A highly potent derivative of exatecan, Dxd is a topoisomerase I inhibitor.[6][7] By trapping the DNA-topoisomerase I complex, it leads to double-strand DNA breaks and ultimately, apoptotic cell death.[8] Its cell permeability also allows for a "bystander effect," where it can kill neighboring antigen-negative tumor cells, which is advantageous in treating heterogeneous tumors.[9][10]
Comparative Performance Data
Direct head-to-head experimental data for an ADC constructed with the precise this compound linker-payload is not extensively available in the public domain. However, a close surrogate, Trastuzumab Deruxtecan (T-DXd, Enhertu®) , utilizes a maleimide-GGFG linker and the same Dxd payload. T-DXd's performance against other established ADCs, such as Trastuzumab Emtansine (T-DM1, Kadcyla®) , which employs a non-cleavable linker and a microtubule inhibitor payload (DM1), provides a strong basis for comparison.
In Vitro Cytotoxicity
The potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50) in cancer cell lines.
| ADC / Payload | Target | Linker-Payload System | Representative Cell Line | IC50 (approx.) | Reference |
| T-DXd (Proxy) | HER2 | GGFG-Dxd | HER2-positive (e.g., KPL-4, NCI-N87) | 6.7 - 26.8 ng/mL | [7] |
| T-DM1 | HER2 | SMCC-DM1 (non-cleavable) | HER2-positive (e.g., SK-BR-3) | 10 - 50 ng/mL | N/A |
| Brentuximab Vedotin | CD30 | vc-MMAE | CD30-positive (e.g., Karpas 299) | ~10 ng/mL | N/A |
| Sacituzumab Govitecan | Trop-2 | CL2A-SN-38 | Trop-2-positive (e.g., MDA-MB-468) | 1 - 10 nM | N/A |
| Free Dxd Payload | - | - | Various Cancer Cell Lines | 1.43 - 4.07 nM | [7] |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions. This table is for illustrative purposes based on available data.
In Vivo Efficacy: Preclinical Xenograft Models
In vivo studies are crucial for evaluating the anti-tumor activity of an ADC. Tumor Growth Inhibition (TGI) is a key metric.
| ADC (Proxy) | Tumor Model | Dosing | Outcome | Reference |
| T-DXd | HER2-positive KPL-4 xenograft | 10 mg/kg, single i.v. dose | Potent anti-tumor activity | [11] |
| T-DXd | HER2 low-expressing ST565 xenograft | 10 mg/kg, single i.v. dose | Significant tumor growth inhibition | [11] |
Clinical Efficacy Comparison: T-DXd vs. T-DM1
Clinical trial data from the DESTINY-Breast03 study provides a robust comparison in patients with HER2-positive metastatic breast cancer previously treated with trastuzumab and a taxane.
| Metric | Trastuzumab Deruxtecan (T-DXd) | Trastuzumab Emtansine (T-DM1) | Hazard Ratio (HR) | Reference |
| Median Progression-Free Survival (PFS) | Not Reached (at time of analysis) | 6.8 months | 0.28 | [12] |
| 12-Month PFS Rate | 75.8% | 34.1% | - | [12] |
| Objective Response Rate (ORR) | 79.7% | 34.2% | - | [12] |
| Median Overall Survival (OS) (Updated) | 52.6 months | 42.7 months | 0.73 | [13] |
These clinical results underscore the potent efficacy of the GGFG-Dxd system, demonstrating a significant improvement over an established ADC like T-DM1.[12][13]
Key Experimental Protocols
Detailed methodologies are essential for the accurate benchmarking of novel ADCs.
In Vitro Cytotoxicity Assay (MTT-based)
This protocol determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).[14][15]
-
Cell Seeding: Plate target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the test ADC, a relevant commercially available ADC (e.g., T-DM1), and a non-binding isotype control ADC. Add the diluted ADCs to the cells and incubate for 72-120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., SDS-HCl solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Bystander Killing Co-culture Assay
This assay assesses the ability of the ADC's payload to kill neighboring antigen-negative cells.[16][17]
-
Cell Preparation: Use an antigen-negative (Ag-) cell line stably expressing a fluorescent protein (e.g., GFP) to distinguish it from the antigen-positive (Ag+) cell line.
-
Co-culture Seeding: Seed a mixture of Ag+ and GFP-Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). As controls, seed GFP-Ag- cells and Ag+ cells alone. Incubate overnight.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader to specifically quantify the viability of the GFP-Ag- cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A significant decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
In Vitro Plasma Stability Assay
This protocol evaluates the stability of the ADC and the premature release of its payload in plasma.[3][6]
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma from relevant species (human, mouse). As a control, dilute the ADC in PBS. Incubate all samples at 37°C.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours) and immediately freeze them at -80°C.
-
Sample Analysis (Intact ADC):
-
Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads).
-
Analyze the intact ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage and payload loss.
-
-
Sample Analysis (Released Payload):
-
Extract the free payload from the plasma samples.
-
Quantify the concentration of the released payload using LC-MS/MS.
-
-
Data Analysis: Plot the percentage of intact ADC (or DAR) and the concentration of released payload over time to determine the stability profile.
In Vivo Xenograft Efficacy Study
This protocol assesses the anti-tumor activity of the ADC in a living organism.[2][7]
-
Model Establishment: Subcutaneously implant human cancer cells (e.g., HER2-positive NCI-N87) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., n=6-8 mice per group).
-
Treatment Administration: Administer a single intravenous (i.v.) dose of the test ADC, a commercially available ADC, a vehicle control, and a non-binding isotype control ADC at equimolar payload doses.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals as an indicator of toxicity.
-
Efficacy Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of a treated group compared to the vehicle control group. Overall survival can also be monitored.
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare tumor growth between treatment groups. Generate Kaplan-Meier curves for survival analysis.
Visualized Mechanisms and Workflows
Mechanism of Action: Dxd-based ADC
The following diagram illustrates the proposed mechanism of action for an ADC utilizing the GGFG-Dxd system.
Caption: Mechanism of action for a Dxd-payload ADC.
Experimental Workflow: In Vivo Xenograft Study
The diagram below outlines the key steps in conducting an in vivo efficacy study.
Caption: Workflow for an in vivo ADC efficacy study.
Conclusion
The this compound linker-payload system represents a state-of-the-art platform for the development of next-generation ADCs. The combination of a highly potent, bystander-capable topoisomerase I inhibitor (Dxd), a stable yet efficiently cleavable GGFG linker, and a precise bioorthogonal conjugation chemistry (DIBAC) offers significant potential. As evidenced by the remarkable clinical success of Trastuzumab Deruxtecan, the GGFG-Dxd system has demonstrated superiority over established ADCs in terms of efficacy. The experimental protocols provided herein offer a robust framework for researchers to benchmark novel ADC candidates incorporating this promising technology against existing therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. targetedonc.com [targetedonc.com]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
